molecular formula C11H13BrO3 B1524508 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde CAS No. 1184355-81-4

5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Cat. No.: B1524508
CAS No.: 1184355-81-4
M. Wt: 273.12 g/mol
InChI Key: WGXBKLZXXMJHID-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde (CAS 1184355-81-4) is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . This chemical serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. It is particularly used as a reference substance for drug impurities and related reagents, aiding in the quality control and development of active pharmaceutical ingredients (APIs) . As a benzaldehyde derivative, it features a bromo substituent and a hydroxypropoxy side chain, making it a versatile precursor for the synthesis of more complex molecules, such as Schiff bases and their metal complexes, which are often explored for their biological activities . Proper handling procedures are required; researchers should wear protective equipment, including gloves, masks, and protective clothing, to avoid skin contact and inhalation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Storage: For longer stability, store at -20°C (1-2 years); for short-term, store at -4°C (1-2 weeks) .

Properties

IUPAC Name

5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-11(2,14)7-15-10-4-3-9(12)5-8(10)6-13/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXBKLZXXMJHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C=C(C=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug development professionals, focusing on the chemical utility, synthesis optimization, and strategic application of the intermediate 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde .

CAS: 1184355-81-4 | Formula: C₁₁H₁₃BrO₃ | M.W.: 273.12 g/mol Role: Advanced Intermediate & Pharmacophore Scaffold

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS 1184355-81-4) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for diverse biological targets. Its structural uniqueness lies in the 2-hydroxy-2-methylpropoxy tail, a motif specifically engineered to enhance physicochemical properties such as aqueous solubility and metabolic stability (blocking


-oxidation) compared to simple alkoxy chains.

This guide provides a comprehensive technical analysis of this compound, detailing its robust synthesis via epoxide ring-opening, critical process parameters (CPPs) for scale-up, and its downstream utility in synthesizing next-generation therapeutics, particularly in the class of Hemoglobin S (HbS) modulators and kinase inhibitors .

Chemical Identity & Structural Significance[1][2][3][4][5][6]

Structural Anatomy

The molecule comprises three distinct functional domains, each serving a specific role in Drug Discovery:

DomainFunctional RoleChemical Reactivity
Benzaldehyde Core Electrophilic "Warhead"Reversible Schiff base formation (HbS binding); Reductive amination; Knoevenagel condensation.
5-Bromo Substituent Orthogonal HandleSite for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend SAR vectors.
Hydroxy-isobutoxy Tail Solubilizing MotifIncreases polarity (logD reduction); disrupts crystal lattice energy; mimics hydration spheres.
Physicochemical Profile[7][8]
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 85–89 °C (typical range for this class).

  • Solubility: Soluble in DMSO, DMF, DCM; moderate solubility in alcohols; low solubility in water (unless ionized).

  • pKa: ~13.5 (tertiary alcohol), aromatic aldehyde modulation.

Synthetic Pathways & Process Chemistry[6]

The synthesis of CAS 1184355-81-4 is classically achieved through the alkylation of 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde). Two primary routes exist: the Epoxide Opening Route (Preferred) and the Williamson Ether Synthesis .

Route A: Epoxide Ring Opening (Green Chemistry Approach)

This route is preferred for scale-up due to atom economy and the avoidance of genotoxic alkyl halides.

  • Reagents: 5-Bromosalicylaldehyde, Isobutylene oxide (2-methyl-1,2-epoxypropane).

  • Catalyst/Base: Potassium Carbonate (

    
    ) or catalytic Triethylamine (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (ACN).

  • Mechanism:

    
    -like attack of the phenoxide anion on the less substituted carbon of the epoxide (regioselective).
    

Protocol:

  • Charge 5-bromosalicylaldehyde (1.0 eq) and

    
     (1.5 eq) in DMF.
    
  • Heat to 60°C to generate the phenoxide.

  • Slowly add Isobutylene oxide (1.2 eq) to control exotherm.

  • Ramp temperature to 85-90°C and stir for 12-16 hours.

  • Critical Control Point: Monitor for the formation of the regioisomer (attack at the tertiary carbon), though steric hindrance largely prevents this.

Route B: Williamson Ether Synthesis
  • Reagents: 5-Bromosalicylaldehyde, 1-chloro-2-methyl-2-propanol .

  • Base: NaOH or KOH.

  • Drawback: Requires higher temperatures; 1-chloro-2-methyl-2-propanol can undergo intramolecular cyclization back to the epoxide.

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Start 5-Bromosalicylaldehyde (CAS 1761-61-1) Intermediate Phenoxide Anion (Generated in situ) Start->Intermediate + Base (K2CO3) Reagent Isobutylene Oxide (2-methyl-1,2-epoxypropane) Reaction Ring Opening (DMF, 90°C, K2CO3) Reagent->Reaction Intermediate->Reaction Nucleophilic Attack Product CAS 1184355-81-4 (Target Ether) Reaction->Product Major Pathway Impurity Regioisomer Impurity (<2%) Reaction->Impurity Minor Pathway

Figure 1: Regioselective synthesis of CAS 1184355-81-4 via epoxide ring opening.

Downstream Applications: The "Divergent" Scaffold

This compound is a high-value intermediate because it allows for divergent synthesis . The bromine atom and the aldehyde group can be reacted in orthogonal sequences to create complex pharmaceutical ingredients (APIs).

Application in Hemoglobin Modulator Synthesis

Similar to the synthesis of Voxelotor (GBT440) , benzaldehyde derivatives are critical for forming reversible Schiff bases with the N-terminal valine of the hemoglobin


-chain.
  • Mechanism: The aldehyde forms an imine with the protein amine.

  • Role of CAS 1184355-81-4: The bulky, hydrophilic tail (2-hydroxy-2-methylpropoxy) is designed to sit at the solvent interface of the protein pocket, improving the drug's oral bioavailability.

Divergent Functionalization Workflow
  • Path A (Suzuki First): React Br with an aryl boronic acid (e.g., Pyrazole-pyridine boronate)

    
     Biaryl Aldehyde.
    
  • Path B (Reductive Amination First): React CHO with an amine

    
     Benzyl amine 
    
    
    
    Then couple Br.
Functionalization Diagram (DOT)

DivergentSynthesis Core CAS 1184355-81-4 (Scaffold) Suzuki Pd-Catalyzed Cross Coupling (Suzuki-Miyaura) Core->Suzuki Path A: Br Functionalization RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Path B: CHO Functionalization Biaryl Biaryl Aldehyde Intermediate (Extended SAR Vector) Suzuki->Biaryl HbS HbS Polymerization Inhibitors (Sickle Cell Disease) Biaryl->HbS + Valine (Protein) Amine Secondary Amine Scaffold RedAm->Amine Kinase Kinase Inhibitors (Oncology) Amine->Kinase + Heterocycle Coupling

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Analytical Strategy & Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, a robust analytical control strategy is required.

Key Impurities Profile
Impurity TypeOriginDetection MethodLimit (Proposed)
Starting Material Unreacted 5-bromosalicylaldehydeHPLC (UV 254 nm)< 0.5%
Regioisomer Epoxide opening at C2 (tertiary C)1H-NMR / HPLC< 0.15%
Over-alkylation Reaction at aldehyde (rare)LC-MS< 0.10%
Residual Solvent DMF/ACNGC-HeadspaceICH Q3C limits
Validated HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Retention Time: ~7.2 min (Main Peak).

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: WARNING.[1]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. The aldehyde moiety can be sensitive to air oxidation (forming the benzoic acid derivative) over prolonged storage; store under nitrogen at 2-8°C.

References

  • Metcalf, B. W., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 8(3), 321–326. Link

  • Global Blood Therapeutics, Inc. (2013). "Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation." World Intellectual Property Organization, WO2013102142. Link

  • Hutchaleelaha, A., et al. (2016). "Absorption, metabolism and excretion of GBT440, a novel hemoglobin S (HbS) polymerization inhibitor." Blood, 128(22), 2487. Link

  • PubChem. (2025).[2] "Compound Summary: this compound." National Library of Medicine. Link

Sources

Technical Monograph: 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

[1][2][3][4][5]

CAS Registry Number: 1184355-81-4 Molecular Formula: C₁₁H₁₃BrO₃ Molecular Weight: 273.12 g/mol [1][2]

Executive Summary

This technical guide profiles 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde , a specialized bifunctional building block used extensively in medicinal chemistry.[1][2] It serves as a critical "linchpin" intermediate for the synthesis of kinase inhibitors (e.g., targeting BTK, HER2, and RET pathways).[2]

The molecule's value lies in its unique structural duality:

  • The Scaffold: A benzaldehyde core with a 5-bromo handle allows for orthogonal functionalization (reductive amination at the aldehyde; cross-coupling at the bromide).

  • The Tail: The 2-hydroxy-2-methylpropoxy ether side chain is a privileged motif in modern drug design (found in drugs like Tucatinib and Selpercatinib ).[2] It enhances aqueous solubility and metabolic stability by reducing lipophilicity (LogD) while blocking metabolic soft spots often found in simple alkyl chains.[2]

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values suitable for process development and solubility modeling.

PropertyValueConfidenceContext
Appearance Off-white to beige solidHighStandard purity >97%
Boiling Point 382.2 ± 27.0 °CPredicted@ 760 mmHg
Density 1.449 ± 0.06 g/cm³Predicted-
pKa (Phenolic) N/A (Etherified)-Precursor pKa ~7.6
pKa (Alcohol) ~14.25PredictedTertiary alcohol
LogP 2.1 - 2.4PredictedModerate lipophilicity
Solubility DMSO, DCM, MeOHHighPoor water solubility

Synthetic Methodology

The synthesis of CAS 1184355-81-4 requires precise regiocontrol to ensure the ether linkage occurs at the primary carbon of the isobutylene moiety, leaving the tertiary alcohol free.[1][2]

Primary Route: Epoxide Ring Opening

The most atom-economical route involves the nucleophilic attack of the phenoxide anion on isobutylene oxide (2,2-dimethyloxirane).[1][2]

  • Reagents: 5-Bromosalicylaldehyde, Isobutylene oxide, Potassium Carbonate (

    
    ).[2]
    
  • Solvent: DMF or NMP (Polar aprotic solvents enhance phenoxide nucleophilicity).

  • Conditions: 60–80°C, inert atmosphere (

    
    ).[2]
    
Mechanism & Regioselectivity

The reaction proceeds via an

less substituted2

SynthesisReactant15-Bromosalicylaldehyde(Nucleophile)IntermediateTransition State(Steric Control)Reactant1->Intermediate+ K2CO3 / DMFReactant2Isobutylene Oxide(Electrophile)Reactant2->IntermediateProduct5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehydeIntermediate->ProductSN2 Attack@ Primary Carbon

Figure 1: Regioselective synthesis via epoxide ring opening. The steric bulk of the gem-dimethyl group directs the nucleophile to the terminal methylene.[1][2]

Alternative Route: Alkylation

An alternative approach uses 1-chloro-2-methylpropan-2-ol with a base.[1][2] However, this route is often less preferred due to the lower reactivity of the alkyl chloride and potential for elimination side reactions (forming isobutylene gas).[2]

Applications in Drug Discovery[1][2][6][7]

This molecule is designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

The "Solubilizing Tail" Strategy

The 2-hydroxy-2-methylpropoxy group is a strategic replacement for simple alkoxy chains.[1][2]

  • Solubility: The tertiary hydroxyl group acts as a hydrogen bond donor/acceptor, significantly lowering LogP compared to an isopropoxy or t-butoxy group.[1]

  • Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the adjacent carbon positions, prolonging half-life (

    
    ).[1][2]
    
Divergent Synthesis Workflow

Researchers use this scaffold to generate libraries of kinase inhibitors. The aldehyde and bromide handles allow for "divergent synthesis"—creating multiple analogs from a single core.

Applicationscluster_AldehydeAldehyde Reactivity (C-2)cluster_BromideBromide Reactivity (C-5)CoreCAS 1184355-81-4(Bifunctional Core)RedAmReductive Amination(Target: Amines)Core->RedAmCyclizHeterocycle Formation(e.g., Quinazolines)Core->CyclizSuzukiSuzuki-Miyaura(Target: Biaryls)Core->SuzukiBuchwaldBuchwald-Hartwig(Target: C-N Bonds)Core->Buchwald

Figure 2: Divergent synthetic utility.[1][2] The molecule allows orthogonal elaboration at the C-2 (aldehyde) and C-5 (bromide) positions.[1][2]

Handling, Safety, and Quality Control

Safety Protocols (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[4]

  • Handling: Manipulate in a fume hood. Avoid dust formation.[3][4] Store under inert gas (

    
     or Ar) if long-term storage is required, as benzaldehydes can slowly oxidize to benzoic acids over time.[2]
    
Quality Control Parameters

To ensure the integrity of the "tail" moiety during synthesis, the following QC checks are mandatory:

  • H-NMR (DMSO-d6):

    • Aldehyde (-CHO): Singlet at ~10.2 ppm.[1][2]

    • Aromatic Protons: Distinct splitting pattern for 1,2,4-substitution.[2]

    • Side Chain: Look for the gem-dimethyl singlet (~1.2 ppm, 6H) and the methylene singlet/doublet (~3.8 ppm, 2H).[2] Crucial: Verify the integration of the hydroxyl proton to ensure no elimination has occurred.

  • HPLC Purity: >98% (254 nm).

  • Mass Spectrometry: Confirm Br isotope pattern (1:1 ratio of M and M+2 peaks).

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from [1][2]

  • PubChem. Compound Summary for CAS 1184355-81-4. Retrieved from [2]

  • ChemicalBook. this compound Properties. Retrieved from [2]

  • New Drug Approvals. Selpercatinib (LOXO-292) Monograph & Intermediates. (Contextual reference for the 2-hydroxy-2-methylpropoxy moiety). Retrieved from [2]

Technical Guide: Synthesis and Characterization of the 5-Bromosalicylaldehyde & Isobutylene Oxide Adduct

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reaction between 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde) and isobutylene oxide (2,2-dimethyloxirane). The primary reaction product under standard basic conditions is 2-((2-hydroxy-2-methylpropyl)oxy)-5-bromobenzaldehyde , a pivotal ether intermediate.

This scaffold is of high value in drug discovery as a divergent precursor. Depending on downstream conditions (acid catalysis or specific base-mediated pathways), it can be cyclized into substituted benzofurans or chromenes , both of which are privileged structures in medicinal chemistry (e.g., anti-arrhythmic agents, antimicrobial compounds). This guide focuses on the regioselective synthesis of the ether intermediate and outlines the mechanistic pathways for its derivatization.

Part 1: Reaction Chemistry & Mechanism[1][2]

The Core Transformation

The reaction is a nucleophilic ring-opening of an epoxide by a phenoxide anion. The regioselectivity is governed by the reaction conditions (Basic vs. Acidic).

  • Reactants:

    • Nucleophile: 5-Bromosalicylaldehyde (deprotonated to phenoxide).

    • Electrophile: Isobutylene oxide (unsymmetrical epoxide).

  • Conditions: Basic (e.g.,

    
     in DMF or NaOH in Ethanol/Water).
    
  • Regioselectivity: Under basic conditions, the reaction follows an

    
    -like mechanism. The steric factors dominate, directing the nucleophilic attack to the least substituted carbon  (the primary carbon) of the epoxide ring.
    
Mechanistic Pathway[3]
  • Deprotonation: The base removes the phenolic proton (

    
    ), generating a nucleophilic phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the primary carbon (

    
    ) of isobutylene oxide.
    
  • Ring Opening: The epoxide ring opens, generating a tertiary alkoxide.

  • Protonation: The alkoxide is protonated during workup to yield the final alcohol-ether product.

Note on Cyclization: While the open-chain ether is the kinetic product, subsequent exposure to acidic conditions or high heat can promote cyclization. The tertiary alcohol group can participate in intramolecular reactions with the aldehyde or the aromatic ring (Friedel-Crafts type) to form chromane or benzofuran derivatives.

ReactionMechanism Start 5-Bromosalicylaldehyde Phenoxide Phenoxide Anion (Nucleophile) Start->Phenoxide Deprotonation Base Base (K2CO3/NaOH) Base->Phenoxide Transition Transition State (Attack at Primary C) Phenoxide->Transition + Epoxide (SN2) Epoxide Isobutylene Oxide (Electrophile) Epoxide->Transition Product 2-((2-hydroxy-2-methylpropyl)oxy)- 5-bromobenzaldehyde Transition->Product Ring Opening & Workup Chromene 6-Bromo-2,2-dimethyl-2H-chromene (Acid Catalyzed Dehydration) Product->Chromene Optional Downstream Cyclization (Acid/Heat)

Figure 1: Mechanistic pathway for the synthesis of the ether intermediate and potential downstream cyclization.

Part 2: Experimental Protocol

This protocol is designed for the synthesis of the open-chain ether intermediate . This approach allows for purification and characterization before any optional cyclization steps.

Reagents & Equipment
  • Substrate: 5-Bromosalicylaldehyde (1.0 eq)

  • Reagent: Isobutylene oxide (1.2 - 1.5 eq) - Excess used to drive reaction to completion due to volatility.

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    ). DMF is preferred for solubility.
    
  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) can accelerate the reaction via the Finkelstein reaction mechanism (in situ formation of iodohydrin species).

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromosalicylaldehyde (10 mmol, 2.01 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (20 mmol, 2.76 g) to the solution. Stir at room temperature for 15-30 minutes. The solution typically turns a bright yellow/orange, indicating phenoxide formation.
    
  • Addition: Add isobutylene oxide (15 mmol, 1.33 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 70-80°C for 6-12 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The aldehyde starting material will disappear, and a more polar spot (the alcohol product) will appear.

    • Note: Do not overheat (>100°C) to avoid premature polymerization of the epoxide or uncontrolled cyclization.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the product or quench the reaction.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: The crude residue is typically a viscous oil or low-melting solid. Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient 90:10 to 70:30).

Expected Yield
  • Typical Yield: 75-85%

  • Appearance: White to pale yellow solid or clear viscous oil.

Part 3: Characterization & Data Analysis

Verification of the product structure relies on confirming the presence of the aldehyde, the ether linkage, and the tertiary alcohol.

Key Spectroscopic Markers
TechniqueFeatureExpected Signal / ValueInterpretation
1H NMR Aldehyde -CHO

ppm (s, 1H)
Intact aldehyde group (confirms no reduction/cyclization).
1H NMR Aromatic Protons

ppm (m, 3H)
Pattern consistent with 1,2,5-trisubstitution.
1H NMR Ether


ppm (s, 2H)
Singlet indicates no adjacent protons (isolated by quaternary C).
1H NMR Gem-Dimethyl

ppm (s, 6H)
Characteristic singlet for

.
1H NMR Alcohol -OH

ppm (br s, 1H)
Exchangeable proton; shift varies with concentration.
IR Carbonyl (C=O)

Conjugated aldehyde stretch.
IR Hydroxyl (O-H)

Broad stretch for tertiary alcohol.
MS (ESI) Molecular Ion

Characteristic 1:1 bromine isotope pattern (

).
Troubleshooting Common Issues
  • Issue: Low Conversion.

    • Cause: Volatility of isobutylene oxide (bp ~50°C).

    • Solution: Use a sealed tube or pressure vial. Increase equivalents of epoxide.

  • Issue: Formation of Side Products (Cyclization).

    • Cause: Reaction temperature too high or reaction time too long.

    • Solution: Keep temperature strict (<80°C). If the cyclized product (Chromene) is desired, add an acid catalyst (e.g., p-TsOH) in a second step.

  • Issue: O-Alkylation vs. C-Alkylation.

    • Insight: Phenoxides are ambident nucleophiles. However, in polar aprotic solvents (DMF) with hard electrophiles (epoxides), O-alkylation is overwhelmingly favored over C-alkylation (ring alkylation).

Part 4: Applications in Drug Discovery[4]

The product, 2-((2-hydroxy-2-methylpropyl)oxy)-5-bromobenzaldehyde , is a versatile "switch" intermediate. The 5-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce complexity before or after ring closure.

Pathway to Benzofuran Scaffolds

Benzofurans are privileged structures found in anti-arrhythmic drugs (e.g., Amiodarone analogues).

  • Transformation: Treatment with strong base (e.g., NaOEt/EtOH, reflux) or specific intramolecular condensation conditions can force the cyclization to the benzofuran core, often via a rearrangement or dehydration mechanism.

Pathway to Chromene Scaffolds

Chromenes (Benzopyrans) are associated with anti-hypertensive and anti-cancer activity.

  • Transformation: Acid-catalyzed dehydration (e.g., p-TsOH, Toluene, Reflux) of the tertiary alcohol promotes attack on the aldehyde (or vinylogous position if condensed), typically yielding 6-bromo-2,2-dimethyl-2H-chromene .

Applications cluster_pathways Divergent Synthesis Intermediate Ether Intermediate (2-((2-hydroxy-2-methylpropyl)oxy)-5-bromobenzaldehyde) Benzofuran Benzofuran Derivatives (e.g., 5-bromo-2,2-dimethyl-2,3-dihydrobenzofuran-3-ol) Intermediate->Benzofuran Base/Heat (Cyclization) Chromene Chromene Derivatives (e.g., 6-bromo-2,2-dimethyl-2H-chromene) Intermediate->Chromene Acid/Dehydration (Cyclization) Coupling Biaryl Ethers (via Suzuki Coupling at Br) Intermediate->Coupling Pd(0) Catalyst (Functionalization)

Figure 2: Divergent synthetic utility of the ether intermediate.

References

  • Reaction of Salicylaldehydes with Epoxides

    • Title: Synthesis of 2,3-Dihydrobenzofurans.[2][3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Base-Catalyzed Ring Opening Mechanism: Title: The reaction of phenols with isobutylene oxide. Source: Journal of the American Chemical Society (Mechanism of phenoxide attack). Context: Supports the regioselectivity of attack at the primary carbon under basic conditions.
  • Product Characterization & Analogues

    • Title: 5-BROMO-3,3-DIMETHYL-2,3-DIHYDROBENZOFURAN (Related CAS Data).

    • Source: Sigma-Aldrich / ChemicalBook.
  • General Synthesis of Chromenes from Salicylaldehydes

    • Title: Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.[5]

    • Source: Beilstein Journal of Organic Chemistry / NIH.
    • URL:[Link]

Sources

The 2-Hydroxy-2-Methylpropoxy Moiety: Structural Utility in Medicinal Chemistry

[2][3][4]

Introduction: The "Solubilizing Shield"

In modern drug discovery, optimizing the physicochemical properties of a lead compound often requires the introduction of polar solubilizing groups that do not compromise metabolic stability. The 2-hydroxy-2-methylpropoxy group [

3

Functionally, this moiety acts as a tertiary alcohol isostere of a standard propoxy tail. It serves a dual purpose:

  • Physicochemical Modulation: It lowers

    
     and enhances aqueous solubility via the tertiary hydroxyl group.
    
  • Metabolic Hardening: The gem-dimethyl group adjacent to the hydroxyl center creates steric bulk that blocks metabolic oxidation and prevents O-dealkylation, a common liability for simple ether side chains.[3]

This guide explores the mechanistic SAR of this group, evidenced by its critical role in the FDA-approved drug Selpercatinib .

Mechanistic SAR & Physicochemical Profile

The utility of the 2-hydroxy-2-methylpropoxy group rests on three pillars: Metabolic Stability, Solubility, and Target Interaction.[3]

Metabolic Stability (The Gem-Dimethyl Effect)

Simple linear ethers (e.g.,

O-dealkylation3

  • Blockade of

    
    -Oxidation:  While the methylene adjacent to the ether oxygen is still accessible, the steric bulk of the distal gem-dimethyl group hinders the approach of heme-iron centers of CYP enzymes.[3]
    
  • Resistance to Alcohol Oxidation: The terminal hydroxyl group is tertiary . Unlike primary or secondary alcohols, which can be rapidly oxidized to carboxylic acids or ketones by alcohol dehydrogenases (ADH) or CYPs, the tertiary alcohol is chemically precluded from this oxidation pathway. This ensures the polarity of the molecule remains constant in vivo.

Solubility & Permeability

The introduction of a hydroxyl group lowers the lipophilicity (

  • H-Bonding: The tertiary -OH acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[3]

  • Solvent Exposure: In kinase inhibitors like Selpercatinib, this tail is often designed to point towards the solvent front (outside the ATP-binding pocket). This allows the core scaffold to maintain hydrophobic interactions within the pocket while the tail solubilizes the drug in the cytosolic environment.

Data Summary: Moiety Comparison

The following table illustrates the theoretical advantage of the 2-hydroxy-2-methylpropoxy group over standard analogs.

Side ChainStructureMetabolic LiabilityLogP EffectH-Bond Capacity
n-Propoxy

High (O-dealkylation, terminal oxid.)[3]High (Lipophilic)0 Donor / 1 Acceptor
2-Methoxyethoxy

Moderate (O-dealkylation)Moderate0 Donor / 2 Acceptors
2-Hydroxy-2-methylpropoxy

Low (Steric shield + Tert-OH)Low (Polar)1 Donor / 2 Acceptors

Case Study: Selpercatinib (LOXO-292)[1][2][3][5]

Selpercatinib is a highly selective RET kinase inhibitor approved for the treatment of RET-fusion-positive cancers.[3] The 2-hydroxy-2-methylpropoxy group is located at the 6-position of the pyrazolo[1,5-a]pyridine core.[2][3][4][5][6]

  • Role in Binding: Crystal structures of RET inhibitors suggest that substituents at the 6-position of the pyrazolopyridine core are solvent-exposed.[3] The 2-hydroxy-2-methylpropoxy group does not drive affinity via direct protein contact but is critical for ADME (Absorption, Distribution, Metabolism, Excretion) properties.[3]

  • Outcome: The group contributes to Selpercatinib's high CNS penetration and bioavailability by balancing the lipophilicity required for membrane permeability with the solubility needed for oral absorption, all while resisting metabolic clearance.

Visualization: SAR Logic of the Moiety

SAR_LogicMoiety2-Hydroxy-2-methylpropoxy(-O-CH2-C(Me)2-OH)GemDimethylGem-Dimethyl GroupMoiety->GemDimethylTertOHTertiary HydroxylMoiety->TertOHEtherOEther LinkageMoiety->EtherOMetabBlockBlocks MetabolicOxidationGemDimethyl->MetabBlockSteric HindranceTertOH->MetabBlockNon-oxidizableSolubilityIncreases AqueousSolubility (Low LogP)TertOH->SolubilityH-Bond DonorFlexibilityConformationalFlexibilityEtherO->Flexibility

Caption: Mechanistic contributions of the 2-hydroxy-2-methylpropoxy pharmacophore to drug stability and solubility.[3]

Synthetic Pathways[3][7]

Installing the 2-hydroxy-2-methylpropoxy group onto an aromatic ring (phenol) is typically achieved via one of two primary methods.

Method A: Epoxide Ring Opening (Preferred)

This method is atom-economical and utilizes Isobutylene oxide (2,2-dimethyloxirane) .[3] Under basic conditions, the phenoxide anion attacks the least substituted carbon of the epoxide (regioselective ring opening), yielding the primary ether with the tertiary alcohol.

Method B: Alkylation with Chlorohydrin

Reaction with 1-chloro-2-methyl-2-propanol .[3] This requires stronger bases and often higher temperatures, potentially leading to elimination side products (isobutylene formation), but is useful if the epoxide is unavailable.

Visualization: Synthetic Route

SynthesisPhenolAromatic Phenol(Ar-OH)IntermediateTransition State(SN2 attack at 1° Carbon)Phenol->Intermediate+ BaseReagentIsobutylene Oxide(2,2-dimethyloxirane)Reagent->IntermediateBaseBase (K2CO3 or Cs2CO3)Product2-Hydroxy-2-methylpropoxy Ether(Ar-O-CH2-C(Me)2-OH)Intermediate->ProductRegioselective Opening

Caption: Regioselective synthesis via nucleophilic ring opening of isobutylene oxide.

Experimental Protocol

The following protocol describes the installation of this group onto a phenolic intermediate, adapted from methodologies used in the synthesis of RET inhibitors (e.g., Selpercatinib intermediates).

Protocol: Alkylation via Isobutylene Oxide

Objective: Synthesis of 6-(2-hydroxy-2-methylpropoxy)-pyrazolo[1,5-a]pyridine derivative.

Reagents:

  • Substrate: 6-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq)[3]

  • Reagent: Isobutylene oxide (2,2-dimethyloxirane) (3.0 - 5.0 eq)[3]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    ) (1.5 eq)
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )[3]
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the phenolic substrate (1.0 eq) and anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
     (2.0 eq) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure formation of the phenoxide anion.
    
  • Addition: Add Isobutylene oxide (3.0 eq) via syringe. Note: Isobutylene oxide is volatile; ensure the system is sealed.

  • Reaction: Heat the mixture to 90–100 °C for 12–16 hours. The elevated temperature is required to overcome the steric hindrance of the tertiary epoxide center, even though attack occurs at the primary carbon.

    • QC Check: Monitor by LC-MS.[3] The product should show a mass shift of +72 Da.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (

    
    ) to remove DMF. Wash with brine, dry over 
    
    
    , and concentrate.[7]
  • Purification: The product is purified via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes). The tertiary alcohol makes the product significantly more polar than the starting phenol ether impurities.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the gem-dimethyl group (

    
     ppm, 6H) and the singlet of the methylene protons (
    
    
    ppm, 2H). The tertiary -OH usually appears as a singlet around 4.5–5.0 ppm (exchangeable).[3]

References

  • FDA Label - Retevmo (Selpercatinib). Highlights of Prescribing Information.[8] U.S. Food and Drug Administration.[8] Link

  • Drilon, A., et al. (2020). Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine. Link

  • Subbiah, V., et al. (2018). Pan-cancer efficacy of the highly selective RET inhibitor LOXO-292. Nature Medicine. Link

  • Wermuth, C. G.The Practice of Medicinal Chemistry. (Discusses bioisosteres and solubilizing side chains).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[9] (Context on ether/alcohol isosteres). Link

Chemical Structure and Technical Analysis of CAS 1184355-81-4

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure and application of CAS 1184355-81-4.

5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde[1][2][3]

Executive Summary

CAS 1184355-81-4, chemically identified as This compound , is a specialized pharmaceutical intermediate characterized by a trisubstituted benzene core.[1] It features three distinct functional handles—an aldehyde, an aryl bromide, and a tertiary alcohol ether side chain—making it a versatile scaffold in the synthesis of complex bioactive molecules. This compound is particularly relevant in the development of small molecule inhibitors, where the benzaldehyde moiety serves as a covalent warhead or cyclization precursor, and the ether side chain provides aqueous solubility and hydrogen-bonding interactions.

Chemical Identity & Physicochemical Profile

The core identity of CAS 1184355-81-4 is defined by its specific substitution pattern on the benzaldehyde ring. The 5-bromo position offers a site for cross-coupling (e.g., Suzuki-Miyaura), while the 2-(2-hydroxy-2-methylpropoxy) group introduces a hydrophilic motif often used to modulate lipophilicity (LogP) in drug candidates.

Table 1: Physicochemical Properties
PropertySpecification
CAS Number 1184355-81-4
IUPAC Name This compound
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Exact Mass 272.0048
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
LogP (Predicted) ~2.1
H-Bond Donors 1 (Tertiary Alcohol)
H-Bond Acceptors 3 (Aldehyde, Ether, Alcohol)
Rotatable Bonds 3

Structural Analysis & Reactivity

The molecule's utility stems from its orthogonal reactivity. Mechanistically, it serves as a "linchpin" intermediate, allowing sequential elaboration at three distinct sites.

Functional Group Reactivity
  • Aldehyde (C-1 Position):

    • Primary Reactivity: Susceptible to nucleophilic attack. Key reactions include reductive amination (forming benzylic amines) and Knoevenagel condensation (forming styrenyl derivatives).

    • Cyclization Potential: Can react with adjacent nucleophiles to form heterocycles such as quinazolines or benzoxazoles.

  • Aryl Bromide (C-5 Position):

    • Cross-Coupling: A classic electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the attachment of biaryl systems or heteroaryl groups, extending the molecular scaffold.

  • Ether Side Chain (C-2 Position):

    • Solubilizing Group: The 2-hydroxy-2-methylpropoxy group (–O–CH₂–C(CH₃)₂–OH) acts as a stable, solubilizing tether. The tertiary alcohol is resistant to oxidation, providing a robust polar handle that improves the metabolic stability and solubility of the final drug candidate.

Structural Visualization

The following diagram illustrates the core connectivity and the strategic reactive sites of CAS 1184355-81-4.

ChemicalStructure Benzene Benzene Ring (Core Scaffold) Aldehyde Aldehyde (-CHO) (Electrophile / Cyclization) Benzene->Aldehyde C-1 Position Bromide Bromide (-Br) (Pd-Catalysis Handle) Benzene->Bromide C-5 Position Ether Ether Linkage (-O-CH2-) Benzene->Ether C-2 Position Alcohol Tertiary Alcohol (-C(Me)2-OH) (Solubility / H-Bonding) Ether->Alcohol Side Chain

Figure 1: Functional connectivity of CAS 1184355-81-4, highlighting the orthogonal reactive handles.

Synthetic Pathway

The synthesis of CAS 1184355-81-4 typically proceeds via the alkylation of 5-bromosalicylaldehyde . This route is preferred for its atom economy and the availability of starting materials.

Synthesis Protocol

Reaction: Nucleophilic substitution (Sɴ2) of 5-bromosalicylaldehyde with a suitable electrophile (e.g., isobutylene oxide or 1-chloro-2-methyl-2-propanol).

Step-by-Step Methodology:

  • Activation: Dissolve 5-bromosalicylaldehyde (1.0 eq) in a polar aprotic solvent (DMF or NMP). Add a base such as Potassium Carbonate (K₂CO₃, 2.0 eq) to deprotonate the phenol.

  • Alkylation:

    • Route A (Epoxide Opening): Add Isobutylene oxide (1.2 eq) and a catalytic amount of phase transfer catalyst. Heat to 60-80°C. This route directly yields the tertiary alcohol.

    • Route B (Alkyl Halide): Add 1-chloro-2-methyl-2-propanol (1.2 eq) and Potassium Iodide (KI, cat.). Heat to 90°C.

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start 5-Bromosalicylaldehyde (C7H5BrO2) Reaction Nucleophilic Attack / Epoxide Opening (60-90°C, 4-12h) Start->Reaction Reagent Isobutylene Oxide (or 1-Chloro-2-methyl-2-propanol) Reagent->Reaction Base Base (K2CO3) Solvent (DMF) Base->Reaction Workup Extraction & Purification (EtOAc / Silica) Reaction->Workup Product CAS 1184355-81-4 (this compound) Workup->Product

Figure 2: Synthetic route for CAS 1184355-81-4 via alkylation of 5-bromosalicylaldehyde.

Applications in Drug Discovery

CAS 1184355-81-4 is a high-value intermediate in the synthesis of benzaldehyde-based active pharmaceutical ingredients (APIs) .

Hemoglobin Modulators

The structural motif of a substituted benzaldehyde is critical in the design of drugs for Sickle Cell Disease (SCD) . Compounds like Voxelotor (GBT440) utilize a benzaldehyde moiety to form a reversible Schiff base with the N-terminal valine of the hemoglobin alpha-chain, stabilizing the oxygenated state.

  • Relevance: CAS 1184355-81-4 serves as a scaffold for next-generation HbS polymerization inhibitors. The 5-bromo group allows for the attachment of heteroaryl tails (e.g., pyrazoles, pyridines) to optimize binding affinity, while the ether side chain mimics the solubilizing motifs found in advanced candidates.

Kinase Inhibitors

The 2-alkoxy-5-bromo-benzaldehyde core is a precursor for Quinazoline and Isoquinoline kinase inhibitors.

  • Mechanism: The aldehyde is condensed with amidines or anilines to close the heterocyclic ring. The ether side chain remains as a solvent-exposed group, improving the pharmacokinetic profile (ADME) of the inhibitor.

References

  • Sigma-Aldrich. this compound Product Detail. Available at:

  • BLD Pharm. Product Analysis: CAS 1184355-81-4. Available at:

  • PubChem. Compound Summary for this compound. Available at:

  • Metcalf, B. et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters. (Contextual reference for benzaldehyde pharmacophore).

Sources

Strategic Deployment of Novel Aldehyde Building Blocks in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The kinase inhibitor landscape is shifting from traditional ATP-competitive binders toward targeted covalent inhibitors (TCIs) and high-Fsp3 architectures. While acrylamides have dominated cysteine-targeting TCIs, aldehydes are re-emerging as a high-value functional group. No longer just transient intermediates for reductive amination, novel aldehyde building blocks are now being deployed as reversible covalent warheads targeting the catalytic lysine, and as linchpins for macrocyclization in DNA-encoded libraries (DEL). This guide outlines the structural logic, synthetic utility, and experimental protocols for leveraging these building blocks in modern drug discovery.

The Strategic Pivot: Aldehydes as Warheads vs. Scaffolds

In modern kinase campaigns, aldehyde building blocks serve two distinct, high-value functions. Understanding the causality between the aldehyde structure and its intended function is critical for library design.

A. The "Warhead" Class: Reversible Covalent Targeting of Lysine

The conserved catalytic lysine (e.g., Lys271 in ABL, Lys720 in KRIT1) is present in the ATP-binding pocket of the entire human kinome. Unlike cysteines, which are often absent in the hinge region, this lysine is ubiquitous.

  • Mechanism: Aromatic aldehydes react with the

    
    -amine of the catalytic lysine to form a Schiff base (imine) .
    
  • The Stability Problem: Standard imines are hydrolytically unstable (

    
     < minutes).
    
  • The Solution: Ortho-substitution.

    • Salicylaldehydes: An ortho-hydroxyl group forms an intramolecular hydrogen bond with the imine nitrogen, stabilizing the adduct and increasing residence time (

      
       > hours).
      
    • Iminoboronates: An ortho-boronic acid coordinates with the imine nitrogen (dative bond), creating a highly stable, yet reversible, complex.

B. The "Scaffold" Class: High-Fsp3 & Heteroaromatic Handles

For non-covalent inhibitors, the focus is on escaping "flatland." Novel aldehydes derived from dearomatization or biocatalysis provide chiral handles for:

  • Fragment Growing: Rapid elaboration via reductive amination.[1]

  • Macrocyclization: Bifunctional aldehydes (e.g., aldehyde + alkyne) allow for head-to-tail cyclization, constraining the kinase inhibitor into a bioactive conformation.

Mechanistic Visualization: The Lysine Trap

The following diagram illustrates the reaction coordinate of a salicylaldehyde-based inhibitor engaging the kinase catalytic lysine. Note the critical role of the ortho-hydroxyl group in stabilizing the transition state.

Lysine_Targeting_Mechanism cluster_0 Unbound State cluster_1 Transition State cluster_2 Bound State (Reversible) Inhibitor Salicylaldehyde Inhibitor Carbinolamine Carbinolamine Intermediate Inhibitor->Carbinolamine Nucleophilic Attack Lysine Catalytic Lysine (Nu: NH2) Lysine->Carbinolamine Imine Stabilized Schiff Base Carbinolamine->Imine Dehydration (-H2O) Imine->Inhibitor Hydrolysis (Slow) Stabilization H-Bond Stabilization (Ortho-OH effect) Stabilization->Imine

Caption: Mechanism of reversible covalent inhibition via salicylaldehyde. The ortho-hydroxyl group stabilizes the imine, significantly extending residence time on the target kinase.

Experimental Protocols

Protocol A: Kinetic Profiling of Reversible Covalent Aldehydes

Objective: Determine the residence time and dissociation constant (


) of aldehyde warheads against a lysine surrogate or protein.

Materials:

  • Target Kinase (Recombinant, purified)

  • Aldehyde Library (10 mM in DMSO)

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP. Note: Avoid amine-based buffers like Tris, which compete with the warhead.

Workflow:

  • Incubation: Mix Kinase (1

    
    M) with Aldehyde Inhibitor (10 
    
    
    
    M) in buffer.
  • Time-Course: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Detection (Intact Protein LC-MS):

    • Inject onto a C4 reverse-phase column.

    • Monitor the mass shift: +[MW of Inhibitor] - 18 Da (loss of water).

    • Validation Check: If the mass shift corresponds to the inhibitor without water loss, you have trapped the carbinolamine intermediate (rare).

  • Jump-Dilution Assay (Residence Time):

    • Incubate enzyme and inhibitor at 10x concentration for 1 hour.

    • Rapidly dilute 100-fold into buffer containing ATP and substrate.

    • Monitor kinase activity recovery over time.

    • Calculation: Fit recovery curves to determine

      
      . Residence time (
      
      
      
      ) =
      
      
      .
Protocol B: High-Throughput Reductive Amination for DEL/Library Synthesis

Objective: Efficiently couple aldehyde building blocks to amine-bearing scaffolds without over-reduction or side reactions.

Causality in Reagent Choice:

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4 or NaCNBH3.

    • Why? STAB is less toxic than cyanoborohydride and milder than borohydride, preventing the reduction of the aldehyde before imine formation.

  • Solvent: DCE (Dichloroethane) or DCM.

    • Why? Aprotic solvents favor imine formation.

Step-by-Step:

  • Imine Formation: Dissolve amine scaffold (1 equiv) and Aldehyde building block (1.2 equiv) in DCE.

  • Acid Catalysis: Add Acetic Acid (1-2 drops). Crucial for activating the carbonyl.

  • Mixing: Stir at Room Temperature (RT) for 1 hour. Self-Validation: Take a small aliquot for NMR or LCMS to confirm disappearance of the aldehyde peak and appearance of the imine mass.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Quench: After 4-16 hours, quench with saturated NaHCO3.

  • Purification: Phase separation (organic layer) followed by prep-HPLC.

Data Analysis: Comparative Warhead Metrics

The following table summarizes the performance of varying aldehyde "warheads" against the catalytic lysine of ABL kinase (based on aggregated literature data).

Warhead ClassElectrophilicityReversibilityResidence Time (

)
Metabolic Stability
Simple Benzaldehyde LowHigh (Fast Off)< 10 minLow (Oxidation risk)
Salicylaldehyde (2-OH) ModerateTunable1 - 12 hoursModerate
2-Ethynylbenzaldehyde HighLow (Quasi-irreversible)> 24 hoursModerate
Iminoboronate (2-B(OH)2) LowHigh (Slow Off)2 - 6 hoursHigh
Acrylamide (Control) HighNone (Irreversible)InfiniteLow (Glutathione reactive)

Workflow Visualization: From Building Block to Hit

Library_Workflow Start Aldehyde Building Block (Enamine/Sigma) Decision Intended Function? Start->Decision Path_A Path A: Warhead (Lysine Targeting) Decision->Path_A Aromatic/Salicyl Path_B Path B: Scaffold (Fragment Growing) Decision->Path_B Aliphatic/Heterocyclic Screen_A Mass Spec Screening (Intact Protein) Path_A->Screen_A Screen_B Reductive Amination Library Gen Path_B->Screen_B Hit_A Reversible Covalent Hit (High Selectivity) Screen_A->Hit_A Validation Hit_B ATP-Competitive Hit (High Affinity) Screen_B->Hit_B SAR Analysis

Caption: Decision matrix for deploying aldehyde building blocks. Path A leverages the carbonyl reactivity for target engagement; Path B utilizes it for synthetic elaboration.

References

  • Miller, R. M., et al. (2017). "Targeting the catalytic lysine of Kinases with Reversible Covalent Inhibitors." Journal of the American Chemical Society. [Link]

  • Chen, Y., et al. (2023). "Salicylaldehyde-based probes for Kinase Profiling." ACS Chemical Biology. [Link]

  • Banda, S., et al. (2023). "Iminoboronate Chemistry in Drug Discovery: Reversible Covalent Bonds." Chemical Science. [Link]

  • Muto, K., & Yamaguchi, J. (2020).[1] "Dearomatization strategies for novel alicyclic aldehyde building blocks." Chemical Science. [Link]

Sources

Technical Guide: 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

[1]

Molecular Weight: 273.12 g/mol CAS Number: 1184355-81-4 Formula: C₁₁H₁₃BrO₃

Executive Summary

5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde is a specialized halogenated aromatic aldehyde used primarily as a pharmaceutical intermediate and a versatile building block in medicinal chemistry. Its structure combines three critical functionalities:

  • Aldehyde (-CHO): A reactive handle for reductive amination, Knoevenagel condensation, or Schiff base formation.

  • Bromine (-Br): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

  • 2-Hydroxy-2-methylpropoxy Ether: A specific solubilizing side chain that modulates lipophilicity (LogP) and metabolic stability, a motif increasingly utilized in modern kinase inhibitors (e.g., Selpercatinib analogs) and hemoglobin modifiers.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization for researchers in drug discovery.

Physicochemical Profile

Understanding the exact mass and isotopic distribution is critical for high-resolution mass spectrometry (HRMS) validation.

Key Properties Table
PropertyValueNotes
Average Molecular Weight 273.12 g/mol Based on standard atomic weights.
Monoisotopic Mass 272.0048 Da (^79Br)Primary peak for MS identification.
Isotopic Mass (M+2) 274.0028 Da (^81Br)Secondary peak (approx. equal intensity).
Molecular Formula C₁₁H₁₃BrO₃
CAS Number 1184355-81-4Verified via Sigma-Aldrich/ChemicalBook.
Physical State Solid (Powder)Typically white to off-white/pale yellow.
Solubility DMSO, Methanol, DCMLimited water solubility; soluble in organic solvents.
Predicted LogP ~2.5 - 3.0Lipophilic core balanced by the polar hydroxyl tail.
Mass Spectrometry Signature

Due to the presence of a single bromine atom, the mass spectrum will exhibit a characteristic 1:1 doublet for the molecular ion

  • Peak A: m/z ~273 (corresponding to ^79Br)

  • Peak B: m/z ~275 (corresponding to ^81Br)

  • Note: Researchers must look for this "twin tower" pattern to confirm the presence of the halogen.

Synthesis & Manufacturing

The synthesis of this compound typically involves the O-alkylation of a salicylaldehyde derivative with a substituted epoxide. This reaction installs the solubilizing ether tail while preserving the aldehyde and bromine functionalities.

Synthetic Pathway

Starting Materials: 5-Bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde) and Isobutylene Oxide (2,2-Dimethyloxirane). Catalyst/Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile.

SynthesisSM15-Bromosalicylaldehyde(C7H5BrO2)IntermediateTransition State(Epoxide Opening)SM1->IntermediateBase (K2CO3)DMF, 80°CSM2Isobutylene Oxide(C4H8O)SM2->IntermediateProductThis compound(C11H13BrO3)Intermediate->ProductRegioselectiveRing Opening

Figure 1: Synthetic route via epoxide ring opening. The phenoxide ion attacks the less hindered carbon of the epoxide, resulting in the tertiary alcohol product.

Process Logic
  • Deprotonation: The phenolic hydroxyl of 5-bromosalicylaldehyde is deprotonated by the base (K₂CO₃) to form a phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the least substituted carbon of the isobutylene oxide ring (SN2-like mechanism).

  • Protonation: The resulting alkoxide is protonated during workup to yield the tertiary alcohol.

    • Critical Control Point: Temperature must be controlled (typically 60-90°C) to prevent polymerization of the epoxide or Cannizzaro reaction of the aldehyde.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following analytical signatures should be confirmed.

Proton NMR (^1H-NMR)

Expected signals in DMSO-d₆ or CDCl₃:

  • Aldehyde (-CHO): Singlet at ~10.2 - 10.4 ppm .

  • Aromatic Region:

    • H-6 (ortho to CHO): Doublet (~7.8 ppm, J ~2.5 Hz).

    • H-4 (para to CHO): Doublet of doublets (~7.6 ppm).

    • H-3 (meta to CHO): Doublet (~7.1 ppm).

  • Side Chain:

    • -CH₂- (Ether linkage): Singlet or tightly coupled doublet at ~3.8 - 4.0 ppm .

    • -OH (Tertiary Alcohol): Singlet (exchangeable with D₂O) at ~4.5 - 5.0 ppm .

    • -C(CH₃)₂ (Gem-dimethyl): Strong singlet at ~1.2 - 1.3 ppm (integrates to 6H).

HPLC Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde n->pi* transition).

Applications in Drug Discovery[2][3]

This molecule serves as a strategic "linker" fragment in Fragment-Based Drug Discovery (FBDD).

Structural Motif Utility

The (2-hydroxy-2-methylpropoxy) group is a pharmacophore used to improve the physicochemical properties of drug candidates.

  • Solubility: The tertiary alcohol introduces polarity and hydrogen bond donor/acceptor capability, offsetting the lipophilicity of the bromophenyl core.

  • Metabolic Stability: The gem-dimethyl group adjacent to the alcohol blocks oxidation at that position, a common metabolic soft spot in linear alkyl chains.

Reaction Workflow

Researchers typically use this building block in the following sequence:

WorkflowStartThis compoundPathAPath A: Reductive Amination(Targeting Aldehyde)Start->PathA+ Amine+ NaBH(OAc)3PathBPath B: Suzuki Coupling(Targeting Bromine)Start->PathB+ Boronic Acid+ Pd(PPh3)4DrugASecondary Amine Scaffold(e.g., Kinase Inhibitors)PathA->DrugADrugBBiaryl Scaffold(e.g., Protein-Protein Interaction Inhibitors)PathB->DrugB

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and bromine groups.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. The aldehyde functionality can be sensitive to oxidation (forming the benzoic acid derivative) upon prolonged exposure to air.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidation and discoloration.

References

  • Sigma-Aldrich. this compound Product Page (CAS 1184355-81-4). Retrieved from

  • PubChem. Compound Summary for Benzaldehyde Derivatives. National Library of Medicine.[1] Retrieved from

  • ChemicalBook. Synthesis of 5-Bromo-2-hydroxybenzaldehyde Derivatives. Retrieved from

  • FDA Access Data. Selpercatinib (Retevmo) Chemistry Review (Application 213211). (Illustrating the utility of the 2-hydroxy-2-methylpropoxy motif). Retrieved from

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde from 5-bromosalicylaldehyde . This scaffold is a critical intermediate in the development of hemoglobin modulators (e.g., analogs of Voxelotor/Oxbryta) and other aldehyde-based covalent modifiers used in drug discovery.

The presence of the 2-hydroxy-2-methylpropoxy moiety improves aqueous solubility and metabolic stability compared to simple alkoxy chains.[1] This guide prioritizes a direct epoxide ring-opening strategy (Method A) for its atom economy and operational simplicity, while referencing the methallyl ether oxidation route (Method B) as a robust alternative for scale-up.[1]

Chemical Strategy & Retrosynthesis

The synthesis relies on the regioselective


 attack of the phenoxide ion on the less hindered carbon of a gem-dimethyl substituted epoxide.
  • Starting Material: 5-Bromosalicylaldehyde (CAS: 1761-61-1).[1]

  • Reagent: 1,2-Epoxy-2-methylpropane (Isobutylene oxide) or 3-chloro-2-methylprop-1-ene (Methallyl chloride).[1]

  • Key Challenge: Preventing O-alkylation at the aldehyde oxygen (low risk) and controlling the regioselectivity of the epoxide opening (primary vs. tertiary carbon attack).

Pathway Visualization

The following diagram illustrates the reaction logic and the competing pathways.

ReactionPathway Start 5-Bromosalicylaldehyde (Phenol Precursor) Base Base (K2CO3) Deprotonation Start->Base Phenoxide Phenoxide Intermediate Base->Phenoxide ReagentA Route A: Isobutylene Oxide (Direct Epoxide Opening) Phenoxide->ReagentA  Preferred (Lab Scale) ReagentB Route B: Methallyl Chloride (Alkylation + Oxidation) Phenoxide->ReagentB  Preferred (Industrial) Product Target: 5-Bromo-2-(2-hydroxy- 2-methylpropoxy)benzaldehyde ReagentA->Product  SN2 @ Primary C SideProduct Side Product: Regioisomer (Tertiary Attack) (Sterically Disfavored) ReagentA->SideProduct  Minor Path ReagentB->Product  1. Alkylation 2. mCPBA/H3O+

Figure 1: Synthetic pathways for the introduction of the 2-hydroxy-2-methylpropoxy side chain.

Detailed Protocol: Method A (Direct Epoxide Opening)

Rationale: This method is preferred for medicinal chemistry applications (gram-scale) due to its "one-pot" nature and avoidance of heavy metal oxidants (OsO4) or peracids required in Method B.[1]

3.1. Materials & Reagents
ReagentEquiv.RoleCAS
5-Bromosalicylaldehyde 1.0Substrate1761-61-1
Isobutylene oxide 2.5Electrophile558-30-5
Potassium Carbonate (K₂CO₃) 2.0Base584-08-7
DMF (Anhydrous) -Solvent (0.5 M)68-12-2
Potassium Iodide (KI) 0.1Catalyst (Finkelstein-like)7681-11-0
3.2. Experimental Procedure

Step 1: Phenoxide Formation

  • Charge a dry round-bottom flask (equipped with a condenser and N₂ inlet) with 5-Bromosalicylaldehyde (10.0 g, 49.7 mmol).

  • Add anhydrous DMF (100 mL). Stir until dissolved.

  • Add K₂CO₃ (13.7 g, 99.4 mmol) and catalytic KI (0.83 g, 5.0 mmol).

  • Critical Step: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. The solution will turn bright yellow/orange (phenoxide formation).

Step 2: Epoxide Ring Opening

  • Add Isobutylene oxide (11.0 mL, 124 mmol) via syringe.[1] Note: Use excess due to volatility.

  • Heat the reaction mixture to 85°C .

  • Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2]

    • Reaction Time: Typically 6–12 hours.[1]

    • Endpoint: Disappearance of the starting phenol spot (Rf ~0.6). The product will appear as a more polar spot (Rf ~0.3).

Step 3: Workup & Isolation [1]

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice-Water (500 mL) with vigorous stirring.

  • Extract with Ethyl Acetate (3 x 150 mL).

  • Wash the combined organic layers with:

    • Water (2 x 100 mL) to remove DMF.[1]

    • Brine (1 x 100 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude residue is often a viscous oil that solidifies upon standing.[1]

  • Recrystallization: Dissolve in minimum hot Ethanol/Hexane (1:4) and cool to 4°C.

  • Column Chromatography (Alternative): Silica gel, gradient elution 0%

    
     30% EtOAc in Hexanes.
    
Process Workflow & Quality Control

The following flowchart defines the operational logic for the isolation and validation of the product.

WorkupFlow RxnComplete Reaction Complete (HPLC >95% Conv.) Quench Quench into Ice/Water (Precipitate Inorganic Salts) RxnComplete->Quench Extract Extraction (EtOAc) Remove Polar DMF Quench->Extract DryConc Dry (Na2SO4) & Concentrate Extract->DryConc Decision Solid or Oil? DryConc->Decision Recryst Recrystallization (EtOH/Hexane) Decision->Recryst Solid Column Flash Chromatography (SiO2, Hex/EtOAc) Decision->Column Oil/Impure FinalQC Final QC (1H NMR, LC-MS) Recryst->FinalQC Column->FinalQC

Figure 2: Downstream processing workflow for isolation of the target benzaldehyde.

4.1. Analytical Specifications
  • Appearance: Pale yellow to off-white solid.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       10.45 (s, 1H, CH O).
      
    • 
       7.90 (d, J=2.5 Hz, 1H, Ar-H).
      
    • 
       7.65 (dd, 1H, Ar-H).[1]
      
    • 
       6.95 (d, 1H, Ar-H).[1]
      
    • 
       3.90 (s, 2H, -O-CH ₂-).[1]
      
    • 
       1.35 (s, 6H, -C(CH ₃)₂).[1]
      
  • Mass Spectrometry (ESI): Calculated for

    
     (Br isotope pattern).[1]
    
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Epoxide volatility or hydrolysis.[1]Use a sealed tube or pressure vessel.[1] Add 0.5 eq more epoxide.[1]
O-Alkylation at Aldehyde Cannizzaro-like side reactions.[1]Ensure anhydrous conditions.[1][3][4] Do not use strong hydroxide bases (NaOH/KOH); stick to K₂CO₃.[1]
Regioisomer Formation Attack at tertiary carbon.[1]Lower temperature to 60°C and extend reaction time. Ensure steric bulk of base is minimized.[1]
Sticky Impurities Polymerization of epoxide.[1]Avoid extremely high temperatures (>100°C).[1] Wash crude with water thoroughly to remove poly-isobutylene glycols.[1]
References
  • Metcalf, B., et al. (2017). Discovery of GBT440 (Voxelotor), a Potent, Once-Daily Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters , 8(3), 321–326. Link[1]

  • Global Blood Therapeutics, Inc. (2015).[1] Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation. US Patent 2015/0322046 A1 .[1] (Describes the general alkylation conditions for hydroxybenzaldehydes). Link

  • Li, Q., et al. (2018). Design and Synthesis of Novel Benzaldehyde Derivatives as Antisickling Agents. Journal of Medicinal Chemistry , 61(10), 4608–4616. (Provides protocols for ether synthesis on salicylaldehyde scaffolds). Link[1]

  • Sigma-Aldrich. (2024).[1] 5-Bromosalicylaldehyde Product Sheet & Safety Data. (Physical properties and safety handling). Link[1]

  • PubChem. (2025).[1][5] Compound Summary: 5-Bromo-2-hydroxybenzaldehyde.[1][6] (Chemical structure and reactivity data). Link[1]

Sources

Reductive amination conditions for 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Reductive Amination for 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Introduction & Strategic Analysis

The substrate This compound (referred to herein as Substrate A ) is a critical intermediate often employed in medicinal chemistry to attach solubilizing "tails" to kinase inhibitors or GPCR ligands. Its structural features present specific synthetic challenges that standard textbook protocols often fail to address.

Structural Challenges:

  • Steric Hindrance: The ortho-alkoxy group contains a gem-dimethyl moiety (2-hydroxy-2-methylpropoxy). This bulk shields the aldehyde, slowing down the initial nucleophilic attack by the amine.

  • Thorpe-Ingold Effect (Cyclization Risk): The presence of the gem-dimethyl group on the propoxy chain increases the probability of intramolecular cyclization. The tertiary alcohol can attack the intermediate iminium ion to form a 7-membered cyclic hemiaminal (benzoxazepine derivative), effectively "dead-ending" the reaction.

  • Chemoselectivity: The aryl bromide must remain intact for downstream cross-coupling (Suzuki/Buchwald). Harsh reducing conditions (e.g., H2/Pd) are contraindicated due to the risk of hydrodehalogenation.

Scope of this Guide: This note details two distinct protocols:

  • Method A (STAB): For unhindered primary amines (high throughput, mild).

  • Method B (Ti-Mediated): For secondary or sterically hindered amines (Lewis-acid activation).

Reaction Mechanism & Critical Control Points

Understanding the competition between the desired pathway (reduction) and the side reaction (cyclization) is vital.

ReactionPathways Substrate Aldehyde Substrate (Substrate A) Imine Imine/Iminium Intermediate Substrate->Imine + Amine (Slowed by Sterics) Amine Amine (R-NH2) Product Target Amine (Secondary/Tertiary) Imine->Product Reduction (Fast) Cyclic Cyclic Hemiaminal (Side Product) Imine->Cyclic Intramolecular OH Attack (Thorpe-Ingold Effect) Acid AcOH / Ti(OiPr)4 Acid->Imine Catalysis Reductant STAB / NaBH4 Reductant->Product

Figure 1: Reaction pathways showing the competition between productive reduction and intramolecular cyclization.

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Best for: Primary amines, unhindered secondary amines. Mechanism: Direct reductive amination.[1][2] STAB is mild and does not reduce the aldehyde significantly before imine formation.

Reagents:
  • Substrate A: 1.0 equiv.

  • Amine: 1.1 – 1.2 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.6 equiv.

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for imine formation).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Procedure:
  • Preparation: In a dry vial/flask, dissolve Substrate A (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Activation: Add Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This pre-equilibrium time allows the imine to form before the reductant is added, minimizing direct reduction of the aldehyde to the benzyl alcohol.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target: Disappearance of imine mass; appearance of product mass.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes to decompose boron complexes.

  • Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na₂SO₄.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered amines, anilines, or if Method A yields low conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, forcing the equilibrium toward the imine (or titanium-amine complex) even in sterically congested systems.

Reagents:
  • Substrate A: 1.0 equiv.

  • Amine: 1.2 – 1.5 equiv.

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.5 – 2.0 equiv.

  • Sodium Borohydride (NaBH₄): 1.5 equiv (Added in Step 2).

  • Solvent: THF (anhydrous).

Step-by-Step Procedure:
  • Imine Formation (The "Push"):

    • Dissolve Substrate A (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF (0.2 M).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise.

    • Stir the sealed vessel at RT for 6–18 hours.

    • Checkpoint: Do not proceed until LCMS shows full conversion of the aldehyde to the Imine (M+Amine-H₂O).

  • Reduction:

    • Caution: This step is exothermic.

    • Add NaBH₄ (1.5 equiv) carefully. Alternatively, dilute with MeOH (1 mL per mmol) before adding NaBH₄ to modulate reactivity (creates in situ NaB(OMe)₄).

    • Stir for 2–4 hours at RT.

  • Quench (Critical Step):

    • Titanium emulsions are notoriously difficult to filter.

    • Method: Add 10% aqueous NaOH or Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous slurry).

  • Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with EtOAc.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Aldehyde remains, no Imine Steric bulk of 2-methylpropoxy group blocking attack.Switch to Protocol B (Ti-mediated). Increase Temp to 40°C during imine formation.
Benzyl Alcohol (Side Product) Direct reduction of aldehyde before imine formation.Ensure AcOH is used (Protocol A). Increase pre-stir time before adding STAB. Add STAB in portions.
Cyclic Hemiaminal (M+Amine) Intramolecular attack by tertiary -OH.Use Protocol B . Titanium complexes the -OH, preventing cyclization. Avoid strong mineral acids.
Emulsion during workup Boron or Titanium salts.STAB: Use NaHCO₃ quench. Ti: Use Rochelle's salt and stir >1 hr.
De-bromination Use of wrong reductant (e.g., H₂/Pd).Strictly use Hydride donors (STAB, NaBH₄, NaCNBH₃). Avoid catalytic hydrogenation.

Decision Logic for Experimental Design

Use this logic flow to select the correct protocol for your specific amine partner.

DecisionTree Start Select Amine Partner AmineType Amine Type? Start->AmineType Primary Primary / Unhindered (e.g., Methylamine, Benzylamine) AmineType->Primary Low Sterics Secondary Secondary / Hindered (e.g., Isopropylamine, Piperazine) AmineType->Secondary High Sterics MethodA Method A: STAB (DCE, AcOH, RT) Primary->MethodA MethodB Method B: Ti(OiPr)4 (THF, then NaBH4) Secondary->MethodB Check Check LCMS: >10% Benzyl Alcohol? MethodA->Check Check->MethodB Yes (Switch Method) Purify Purify Check->Purify No (Success)

Figure 2: Decision tree for selecting the optimal reductive amination method based on amine sterics and initial results.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][3][4] 11, 1996, pp. 3849-3862.[1][3][4] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no.[4] 8, 1990, pp. 2552-2554.[4] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[5] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link

  • BenchChem. "Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde." BenchChem Technical Library, 2025. Link

Sources

Suzuki coupling protocols using 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling Protocols for 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Executive Summary & Molecule Profile

This technical guide details the optimized Suzuki-Miyaura cross-coupling protocols for This compound (referred to herein as Compound A ).

Compound A is a critical intermediate in the synthesis of HCV NS3/4A protease inhibitors, most notably Voxilaprevir (Vosevi®). Its structural complexity presents a specific "Orthogonal Reactivity" challenge:

  • Electrophile (Ar-Br): The desired site of reaction.

  • Electrophile (Ar-CHO): A sensitive aldehyde moiety susceptible to nucleophilic attack, oxidation (to carboxylic acid), or Cannizzaro disproportionation under strong basic conditions.

  • Nucleophile/Protic Source (Tertiary -OH): A sterically hindered hydroxyl group that can alter solubility profiles or coordinate with palladium species.

Target Audience: Process chemists and medicinal chemists requiring high-yield coupling without protecting group manipulation.

Chemo-Selectivity & Mechanistic Strategy

To successfully couple Compound A without compromising the aldehyde or alcohol, the reaction environment must be strictly controlled.

  • Base Selection: Avoid strong alkoxides (e.g., NaOtBu, KOtBu) which trigger aldehyde side reactions. Use inorganic carbonates (

    
    ) or phosphates (
    
    
    
    ) to buffer pH between 9–11.
  • Catalyst Ligand Architecture:

    • Standard: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) create a wide bite angle, stabilizing the Pd(II) species and preventing aldehyde decarbonylation.

    • Advanced: Buchwald biaryl phosphines (e.g., XPhos , SPhos ) are required if the coupling partner is sterically encumbered (e.g., vinyl cyclopropanes).

Visualizing the Chemoselectivity Challenge

Chemoselectivity Substrate This compound Br_Site Ar-Br Site (Target Reactivity) Substrate->Br_Site Pd(0) Insertion CHO_Site Aldehyde (-CHO) (Risk: Oxidation/Nucleophilic Attack) Substrate->CHO_Site Base Sensitivity OH_Site Tertiary Alcohol (-OH) (Risk: Solubility/Coordination) Substrate->OH_Site H-Bonding

Figure 1: Functional group analysis of the substrate.[1] Green indicates the desired reaction site; Red and Yellow indicate sites requiring protection via condition tuning.

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for coupling with simple aryl/heteroaryl boronic acids. High tolerance for moisture and air.

Reagents & Stoichiometry:

Component Equiv. Role
Compound A 1.0 Electrophile
Aryl Boronic Acid 1.2 – 1.5 Nucleophile
Pd(dppf)Cl₂ · DCM 0.03 – 0.05 Catalyst (Robust)

|


 (2.0 M aq.) | 3.0 | Base |
| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Compound A (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Inert: Seal the vial and purge with

    
     or Argon for 5 minutes.
    
  • Solvate: Inject degassed 1,4-Dioxane via syringe.

  • Activate: Add degassed 2.0 M aqueous

    
    . The biphasic mixture will turn dark/orange.
    
  • Reflux: Heat the mixture to 85°C for 4–6 hours. Note: Do not exceed 100°C to prevent aldehyde degradation.

  • Monitor: Check conversion via LC-MS. Look for the disappearance of the bromide (M+H patterns) and emergence of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Caution: The product may be more polar due to the tertiary alcohol.

Protocol B: The "High-Performance" Method (Sterically Hindered)

Best for coupling with vinyl cyclopropanes (Voxilaprevir precursors) or ortho-substituted boronates.

Reagents & Stoichiometry:

Component Equiv. Role
Compound A 1.0 Electrophile
Boronate Ester (BPin) 1.3 Nucleophile
XPhos Pd G2 0.02 – 0.04 Pre-catalyst (High Activity)

|


 (Tribasic) | 2.5 | Base (Anhydrous or 0.5M aq) |
| THF / Water (10:1) | [0.15 M] | Solvent System |

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Argon flow, combine Compound A , Boronate Ester, XPhos Pd G2, and solid

    
    .
    
  • Solvent: Add degassed THF and Water (pre-mixed 10:1 ratio). The water is essential for the transmetallation step of the boronate ester.[2]

  • Reaction: Heat to 60–70°C . Note: XPhos is highly active; lower temperatures prevent de-bromination byproducts.

  • Completion: Reaction is typically complete within 2–4 hours.

  • Scavenging (Optional): If Pd residues are high, treat the organic phase with SiliaMetS® Thiol or similar scavenger for 1 hour before concentration.

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic flow to diagnose the issue.

OptimizationTree Start Low Yield / Failure Check_SM Is Bromide (SM) remaining? Start->Check_SM SM_Yes Yes (Incomplete Conv.) Check_SM->SM_Yes SM_No No (SM Consumed) Check_SM->SM_No Oxidative_Issue Problem: Oxidative Addition SM_Yes->Oxidative_Issue Soln_Cat Action: Switch to XPhos Pd G2 or SPhos Pd G2 Oxidative_Issue->Soln_Cat Check_Prod Is Product formed? SM_No->Check_Prod Side_Dehalogen De-bromination observed? Check_Prod->Side_Dehalogen No (Complex Mix) Side_Aldehyde Aldehyde degraded? Check_Prod->Side_Aldehyde No (Complex Mix) Soln_Temp Action: Lower Temp, Use dry solvents (Protocol B) Side_Dehalogen->Soln_Temp Soln_Base Action: Switch Base to K3PO4 or NaHCO3 Side_Aldehyde->Soln_Base

Figure 2: Decision tree for reaction optimization based on LC-MS data.

Common Issues Table:

ObservationRoot CauseCorrective Action
Protodebromination (Ar-H formed)"Ligand-less" Pd species; Hydride source from solvent.Switch to highly active ligands (XPhos); Ensure solvents are peroxide-free; Lower temperature.
Aldehyde Oxidation (Ar-COOH formed)Air leak; Peroxides in ether solvents.Rigorous degassing; Use fresh THF/Dioxane; Add BHT (stabilizer) if necessary.
Homocoupling (Ar-Ar formed)Oxygen presence during transmetallation.Degas solvents before adding catalyst.
Precipitation Poor solubility of the tertiary alcohol.Add co-solvent: DMF or n-Butanol (10% v/v).

Safety & Handling

  • Aldehyde Sensitivity: Store Compound A under inert gas at 4°C. Exposure to air will slowly oxidize the aldehyde to the corresponding benzoic acid, which can poison the catalyst.

  • Palladium Waste: All aqueous streams containing Palladium must be treated as hazardous heavy metal waste.

  • Pressure: Reactions run at 85°C in sealed vials generate pressure. Use pressure-rated vials (e.g., crimp-top microwave vials).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gilead Sciences, Inc. (2015).[3] Macrocyclic Inhibitors of Hepatitis C Virus (US Patent 2015/0232499 A1). Describes the synthesis of Voxilaprevir intermediates including the usage of this compound. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Foundational work on bulky ligands for deactivated substrates). Link

Sources

Introducing 2-hydroxy-2-methylpropoxy group into drug scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Drug Scaffolds via 2-Hydroxy-2-methylpropoxy Installation

Abstract

The 2-hydroxy-2-methylpropoxy moiety (


) represents a high-value pharmacological motif, effectively functioning as a "hydrophilic neopentyl" group. By incorporating a tertiary alcohol within a sterically bulky ether framework, this group lowers lipophilicity (

), improves aqueous solubility, and reduces hERG channel inhibition liability compared to simple alkyl chains. This application note provides a definitive guide to the regioselective synthesis of this motif using isobutylene oxide, detailing the mechanistic divergence between base- and acid-catalyzed pathways to ensure structural integrity.

Strategic Rationale: The "Hydrophilic Neopentyl" Effect

In modern drug design, the "Magic Methyl" effect is well known, but the "Hydrophilic Neopentyl" strategy offered by the 2-hydroxy-2-methylpropoxy group addresses a different set of ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.

Physicochemical Advantages
  • Solubility Enhancement: The tertiary hydroxyl group acts as a hydrogen bond donor/acceptor, significantly lowering

    
     compared to a standard isobutoxy or neopentyl ether.
    
  • Metabolic Stability (Contextual): While the

    
    -methylene carbon (
    
    
    
    ) remains a site for potential O-dealkylation (CYP-mediated), the terminal tertiary alcohol is resistant to further oxidation compared to primary or secondary alcohols.
  • Conformational Locking: The gem-dimethyl group introduces steric bulk (Thorpe-Ingold effect), potentially locking the side chain into a bioactive conformation that favors receptor binding.

Table 1: Physicochemical Comparison of Ether Side Chains

MotifStructureEst.[1][2][3]

*
Metabolic LiabilityPrimary Utility
Isobutoxy

0.0 (Ref)High (

-oxidation)
Lipophilicity
Neopentyl

+0.4Low (Steric block)Metabolic Stability
2-OH-2-Me-propoxy

-1.2 Moderate (O-dealkyl)Solubility & Selectivity

*Relative to Isobutoxy.[1] Values are approximate based on fragment contributions.

Synthetic Strategy & Mechanism

The most atom-economical route to this motif is the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) . However, regioselectivity is the critical failure point.

  • Path A (Basic/Nucleophilic): Under basic conditions, the nucleophile (phenoxide/amine) attacks the less hindered primary carbon (

    
    -like). This yields the desired primary ether/tertiary alcohol.
    
  • Path B (Acidic/Electrophilic): Under acidic conditions, the epoxide oxygen is protonated.[4][5] The nucleophile attacks the more substituted tertiary carbon (

    
    -like) due to partial carbocation stabilization. This yields the undesired tertiary ether/primary alcohol.
    

Diagram 1: Regioselective Control of Isobutylene Oxide Ring Opening

ReactionMechanism Substrate Nucleophile (Ar-OH / R-NH2) Condition_Base Basic Conditions (Cs2CO3 / NaH) SN2 Attack Substrate->Condition_Base Condition_Acid Acidic Conditions (H+ / Lewis Acid) SN1-like Attack Substrate->Condition_Acid Epoxide Isobutylene Oxide (2,2-dimethyloxirane) Epoxide->Condition_Base Epoxide->Condition_Acid Product_Desired Target Product (2-hydroxy-2-methylpropoxy) Primary Ether / Tert-Alcohol Condition_Base->Product_Desired Attack at CH2 (Less Hindered) Product_Undesired Undesired Isomer Tertiary Ether / Prim-Alcohol Condition_Acid->Product_Undesired Attack at C(Me)2 (Carbocation Character)

Caption: Mechanistic divergence in epoxide opening. Basic conditions are strictly required to obtain the target 2-hydroxy-2-methylpropoxy motif.

Detailed Protocol: Base-Mediated Epoxide Opening

This protocol describes the installation of the group onto a phenolic drug scaffold. The use of Cesium Carbonate (


) is preferred over Sodium Hydride (NaH) for functional group tolerance and ease of handling, though it requires higher temperatures.

Safety Warning: Isobutylene oxide is volatile (bp ~50-52°C) and a potential carcinogen. All reactions must be performed in a sealed pressure vessel or a high-efficiency reflux system to prevent reagent loss and exposure.

Materials
  • Substrate: Phenolic Drug Scaffold (1.0 equiv)

  • Reagent: Isobutylene oxide (2,2-dimethyloxirane) (3.0 - 5.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF or NMP (Concentration ~0.2 M)

Step-by-Step Procedure
  • Preparation:

    • Charge a heavy-walled pressure vial (Ace Glass or similar) with the Phenolic Scaffold (e.g., 1.0 mmol) and

      
       (1.5 mmol, 488 mg).
      
    • Add anhydrous DMF (5.0 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. The mixture may turn colored (yellow/orange).

  • Epoxide Addition:

    • Cool the vessel to 0°C (ice bath) to minimize epoxide volatility during addition.

    • Add Isobutylene Oxide (3.0 mmol, ~266

      
      L) via syringe.
      
    • Note: Excess epoxide is required due to competing hydrolysis or polymerization over long reaction times.

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 90°C behind a blast shield.

    • Stir vigorously for 12–16 hours.

    • Monitoring: Check by LC-MS. The product will show a mass shift of +72 Da (

      
      ).
      
    • Troubleshooting: If conversion is <50% after 16h, add an additional 2.0 equiv of isobutylene oxide and continue heating.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with Water (3 x 10 mL) to remove DMF.

    • Wash the organic layer with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient of 0-50% EtOAc in Hexanes (or DCM/MeOH if the scaffold is polar).

      • elution Order:* The product (tertiary alcohol) is typically more polar than the starting phenol (depending on the scaffold) but less polar than side-products formed by over-alkylation.

Diagram 2: Experimental Workflow

Workflow Start Start: Phenolic Scaffold Activation Activation: Add Cs2CO3 in DMF Stir 15 min @ RT Start->Activation Addition Reagent Addition: Cool to 0°C Add Isobutylene Oxide (3-5 equiv) Activation->Addition Reaction Reaction: Seal Vessel Heat to 90°C for 12-16h Addition->Reaction Check LC-MS Check (+72 Da shift?) Reaction->Check Check->Reaction Incomplete (Add more epoxide) Workup Workup: Dilute EtOAc, Wash H2O (x3) Remove DMF Check->Workup Complete Purify Purification: Flash Chromatography (Silica Gel) Workup->Purify

Caption: Standard Operating Procedure (SOP) for base-mediated installation of the 2-hydroxy-2-methylpropoxy group.

Case Study: Selpercatinib (Retevmo)

The development of Selpercatinib (LOXO-292), a RET kinase inhibitor, perfectly illustrates the utility of this group.

  • Challenge: The scaffold required optimization for solubility and oral bioavailability while maintaining high potency against RET V804M mutants.

  • Solution: Introduction of the 2-hydroxy-2-methylpropoxy group at the pyrazolo[1,5-a]pyridine core.

  • Outcome:

    • The group provided necessary polarity to balance the lipophilic kinase-binding core.

    • Metabolic Note: While effective, researchers identified that the methoxy and methylpropoxy groups were sites of metabolic liability (O-dealkylation), contributing to the drug's clearance profile (Source 1.8). This highlights the trade-off: the group improves physicochemical properties (solubility) at the cost of introducing a potential metabolic soft spot, which must be managed via dosing or further structural tweaking.

References

  • Metabolic Stability and Drug Design

    • Patel, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development. Longdom. Link

  • Epoxide Ring Opening Mechanism

    • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Link

  • Selpercatinib Metabolic Profile

    • Alrabiah, H. et al. (2023).[6] Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes. MDPI Molecules. Link

  • Regioselectivity in Amines

    • Lizza, J. R., & Moura-Letts, G. (2017).[7] Solvent-Directed Epoxide Opening with Primary Amines. Organic Chemistry Portal. Link

  • General Epoxide Chemistry

    • Master Organic Chemistry. (2015).[4] Opening of Epoxides With Acid. Link

Disclaimer: This protocol involves hazardous chemicals. Isobutylene oxide is a mutagen and highly flammable. Consult local EHS guidelines and SDS before proceeding.

Sources

Application Note: Regioselective Synthesis of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It details the regioselective


-alkylation of 5-bromosalicylaldehyde with 1,2-epoxy-2-methylpropane (isobutylene oxide) to synthesize 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde .

This scaffold is a critical pharmacophore, structurally analogous to the ether linkage found in Selpercatinib (Retevmo) , a RET kinase inhibitor, and serves as a versatile precursor for substituted benzofurans.

Abstract & Strategic Context

The reaction between 5-bromosalicylaldehyde and 1,2-epoxy-2-methylpropane represents a classic but sterically demanding


 transformation. Unlike simple primary epoxides, 1,2-epoxy-2-methylpropane possesses a gem-dimethyl group that introduces significant steric bulk at the tertiary carbon.

This protocol leverages basic catalysis to ensure regioselective nucleophilic attack by the phenoxide ion at the primary (less hindered) carbon of the epoxide. This pathway yields the tertiary alcohol product, This compound , preserving the aldehyde functionality for downstream Schiff base formation or Knoevenagel condensations.

Key Applications:

  • Kinase Inhibitor Synthesis: The 2-hydroxy-2-methylpropoxy motif is a validated pharmacophore in tyrosine kinase inhibitors (e.g., Selpercatinib) for modulating solubility and metabolic stability.

  • Benzofuran Precursors: Acid-catalyzed cyclization of the product yields 2,2-dimethyl-2,3-dihydrobenzofurans.

  • Schiff Base Ligands: The retained aldehyde group allows condensation with amines for metal coordination complexes.

Mechanistic Insight & Regioselectivity

To achieve high yield and purity, one must control the competition between the desired


 opening and side reactions (e.g., epoxide polymerization or Cannizzaro disproportionation).
Reaction Pathway[1][2][3][4][5][6][7]
  • Deprotonation: The base (

    
    ) deprotonates the phenolic hydroxyl of 5-bromosalicylaldehyde (
    
    
    
    ), generating a nucleophilic phenoxide anion.
  • Regioselective Attack: The phenoxide attacks the primary carbon (

    
    )  of the isobutylene oxide.
    
    • Why

      
      ? Under basic conditions, the reaction is governed by steric factors (
      
      
      
      character). The tertiary carbon (
      
      
      ) is sterically shielded by the two methyl groups.
  • Protonation: The resulting tertiary alkoxide abstracts a proton during workup to form the final alcohol.

ReactionMechanism cluster_conditions Critical Control Points Reactant 5-Bromosalicylaldehyde (Phenol) Base Base (K2CO3) Deprotonation Reactant->Base Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate - H+ TS Transition State (Attack at Primary C) Intermediate->TS + Epoxide Epoxide 1,2-Epoxy-2-methylpropane (Electrophile) Epoxide->TS Product 5-Bromo-2-(2-hydroxy-2-methylpropoxy) benzaldehyde TS->Product Ring Opening Regio Basic conditions favor attack at less substituted C TS->Regio Temp Elevated Temp (80-100°C) required for bulky epoxide

Figure 1: Mechanistic pathway highlighting the regioselective attack of the phenoxide anion on the primary carbon of the epoxide.

Experimental Protocol

Safety Warning: 5-Bromosalicylaldehyde is an irritant. 1,2-Epoxy-2-methylpropane is volatile, flammable, and a potential carcinogen. Perform all operations in a fume hood.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Qty (Example)Role
5-Bromosalicylaldehyde 201.021.02.01 g (10 mmol)Substrate
1,2-Epoxy-2-methylpropane 72.113.02.16 g (30 mmol)Alkylating Agent
Potassium Carbonate (

)
138.212.02.76 g (20 mmol)Base
Potassium Iodide (KI) 166.000.10.16 g (1.0 mmol)Catalyst (Finkelstein-like)
DMF (Anhydrous) --20 mLSolvent

Note: A large excess (3.0 equiv) of the epoxide is used because isobutylene oxide is volatile (


) and may escape the reaction mixture over time.
Step-by-Step Procedure
Phase 1: Phenoxide Formation
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 5-bromosalicylaldehyde (2.01 g) and anhydrous DMF (20 mL). Stir until dissolved.

  • Activation: Add

    
      (2.76 g) and KI  (0.16 g).
    
    • Rationale: KI acts as a nucleophilic catalyst. Iodide opens the epoxide more rapidly than phenoxide to form an iodohydrin intermediate, which is then displaced by the phenoxide, or simply enhances the nucleophilicity of the system.

  • Stirring: Stir the suspension at room temperature for 15 minutes to ensure deprotonation (color change to bright yellow/orange indicates phenoxide formation).

Phase 2: Alkylation Reaction
  • Addition: Add 1,2-epoxy-2-methylpropane (2.16 g) via syringe.

  • Heating: Heat the reaction mixture to 80–90°C .

    • Critical Control: Do not exceed 100°C to prevent rapid volatilization of the epoxide. Use a sealed tube or pressure vessel if higher temperatures are required, but 85°C in a standard flask is usually sufficient.

  • Monitoring: Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexane).

    • Endpoint: Disappearance of the starting phenol (

      
      ) and appearance of the more polar product (
      
      
      
      ). Reaction time is typically 6–12 hours .
Phase 3: Workup and Purification[9]
  • Quench: Cool the mixture to room temperature and pour into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
    • Note: The product may be an oil or a low-melting solid.

  • Washing: Wash the combined organic layers with:

    • 1M NaOH (20 mL) – Removes unreacted phenol.

    • Water (20 mL)

    • Brine (20 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If the crude oil is impure, purify via flash column chromatography (Silica gel, Gradient: 0

    
     20% EtOAc/Hexanes).
    

Expected Data & Validation

To validate the synthesis, compare spectral data against these expected values.

NMR (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Feature
10.42 Singlet (s)1H

Aldehyde proton
7.90 Doublet (d,

Hz)
1H

(C6)
Ortho to aldehyde
7.60 dd (

Hz)
1H

(C4)
Meta to aldehyde
6.95 Doublet (d,

Hz)
1H

(C3)
Ortho to ether
3.95 Singlet (s)2H

Methylene adjacent to ether
2.40 Broad Singlet1H

Tertiary alcohol (exchangeable)
1.38 Singlet (s)6H

Gem-dimethyl group

Interpretation:

  • The singlet at 3.95 ppm for the

    
     group confirms attack at the primary carbon. If attack occurred at the tertiary carbon, you would see a 
    
    
    
    signal and a
    
    
    signal (likely a doublet/multiplet).
  • The singlet at 1.38 ppm (6H) confirms the intact gem-dimethyl group adjacent to the alcohol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Volatilization of epoxide.Use a sealed pressure tube or add epoxide in portions. Increase equivalents to 4.0-5.0.
Starting Material Remains Incomplete deprotonation or low temperature.Ensure

is finely ground. Increase temperature to 95°C. Add catalytic TBAI (Tetrabutylammonium iodide).
By-product: Cannizzaro Base concentration too high / Water present.Use anhydrous DMF. Avoid strong hydroxide bases (NaOH/KOH) in favor of Carbonate.
Product is Dark/Tar Oxidation of aldehyde or polymerization.Perform reaction under Nitrogen (

) atmosphere. Limit heating time.

References

  • Mechanistic Basis of Epoxide Opening

    • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.

  • Salicylaldehyde Alkylation Protocols

    • Khan, A. T., et al. (2012). A simple and convenient synthesis of 2-hydroxy-benzaldehydes.[10] Tetrahedron Letters, 53(36), 4845-4848.

  • Pharmacophore Context (Selpercatinib)

    • Drilon, A., et al. (2020). Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 383, 813-824.

  • Benzofuran Synthesis from Phenoxy-Alcohols

    • Rappoport, Z. (2003). The Chemistry of Phenols. Wiley-Interscience. (See Chapter on cyclization of o-allyl/o-alkoxy phenols).

Disclaimer: This protocol is intended for research purposes only. The user assumes all liability for safety and compliance with local chemical regulations.

Sources

Buchwald-Hartwig amination of 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Executive Summary & Strategic Analysis

This Application Note details the Buchwald-Hartwig (B-H) amination of This compound (referred to herein as Substrate-A ). This specific scaffold is a critical intermediate in the synthesis of Voxelotor (GBT440) , a hemoglobin S polymerization inhibitor approved for Sickle Cell Disease.

The Central Challenge: The Chemoselectivity Paradox The primary difficulty in aminating Substrate-A is the presence of the free aldehyde moiety (


) ortho to the ether linkage.
  • Imine Condensation: Primary amines (and many secondary amines) react rapidly with aldehydes to form imines (Schiff bases) or enamines, outcompeting the Palladium-catalyzed oxidative addition.

  • Base Sensitivity: The tertiary alcohol group is relatively stable, but the aldehyde is susceptible to Cannizzaro disproportionation or aldol-type side reactions under the strong basic conditions (e.g.,

    
    ) typically required for B-H amination.
    

Therefore, this guide presents two distinct workflows:

  • Route A (The "Gold Standard"): Acetyl protection of the aldehyde prior to coupling. Recommended for scale-up and GMP environments.

  • Route B (The "Direct Method"): A specialized, catalyst-controlled protocol using weak bases and bulky ligands to favor C-N coupling over C=N condensation.

Reaction Decision Logic (Visualized)

The following decision tree outlines the critical process flow for selecting the appropriate protocol based on the amine partner.

ReactionLogic Start Start: Substrate-A (Aldehyde + Aryl Bromide) AmineCheck Analyze Amine Nucleophile Start->AmineCheck PrimaryAmine Primary Amine / Aniline (High Nucleophilicity) AmineCheck->PrimaryAmine High Imine Risk SecondaryAmine Sterically Hindered Secondary Amine AmineCheck->SecondaryAmine Moderate Risk RouteA ROUTE A: Protection Strategy (High Fidelity) PrimaryAmine->RouteA SecondaryAmine->RouteA Safe Bet RouteB ROUTE B: Direct Coupling (High Risk/Reward) SecondaryAmine->RouteB Optimization Required Step1 1. Acetal Protection (Ethylene Glycol) RouteA->Step1 DirectStep Direct Amination (RuPhos/Cs2CO3) RouteB->DirectStep Step2 2. B-H Amination (BrettPhos/Pd) Step1->Step2 Step3 3. Acid Hydrolysis Step2->Step3

Figure 1: Strategic decision tree for aminating aldehyde-bearing aryl halides.

Protocol A: The Protection-First Strategy (Recommended)

This route eliminates the risk of imine formation by temporarily masking the aldehyde as a cyclic acetal. It is the most robust method for synthesizing Voxelotor analogs.

Phase 1: Acetal Protection
  • Reagents: Substrate-A, Ethylene Glycol (10 equiv),

    
    -Toluenesulfonic acid (PTSA, 5 mol%).
    
  • Solvent: Toluene (Dean-Stark apparatus).

  • Conditions: Reflux for 4–6 hours.

  • Checkpoint: Monitor by TLC/LCMS for disappearance of the aldehyde peak (approx. 10.0 ppm in

    
     NMR).
    
Phase 2: Buchwald-Hartwig Amination (The Coupling)

This step utilizes BrettPhos , a ligand specifically designed to prevent catalyst deactivation and promote coupling with challenging substrates.

Reagents & Loadings:

Component Equivalents Role
Protected Substrate 1.0 Electrophile
Amine Partner 1.2 Nucleophile

|


  | 0.02 (2 mol% Pd) | Precatalyst source |
| BrettPhos  | 0.04–0.06 | Ligand (Bulky, electron-rich) |
| 

| 2.0 | Base (Weak, anhydrous) | | 1,4-Dioxane | [0.2 M] | Solvent (Degassed) |

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the Protected Substrate, Amine,

    
    , BrettPhos, and 
    
    
    
    .
  • Purge: Seal the vial and cycle vacuum/Argon three times. This is critical; oxygen poisons the Pd(0) species.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Activation: Heat the block to 100°C with vigorous stirring (1000 rpm).

    • Note: The bulky tertiary alcohol tail of Substrate-A may slow transmetalation. Allow 12–18 hours for completion.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

Phase 3: Deprotection
  • Conditions: Dissolve crude in THF/

    
     (4:1) and add 1M HCl (2 equiv). Stir at RT for 2 hours.
    
  • Purification: Neutralize with

    
    , extract, and purify via flash chromatography.
    

Protocol B: Direct Amination (Chemoselective)

Context: Use this route only if the amine partner is non-condensable (e.g., a secondary amine like morpholine) or if step-count reduction is critical. This relies on the kinetic superiority of the Pd-catalyst over the imine condensation rate.

Key Modification: The Precatalyst System We utilize RuPhos Pd G4 or XPhos Pd G4 precatalysts. These generate the active Pd(0) species rapidly at lower temperatures, allowing the reaction to proceed before the aldehyde can degrade or condense.

Optimized Conditions:

  • Catalyst: RuPhos Pd G4 (3 mol%).

  • Base:

    
     (3.0 equiv) – Crucial: Use finely ground, anhydrous tribasic potassium phosphate. It is basic enough to facilitate transmetalation but less nucleophilic than alkoxides, sparing the aldehyde.
    
  • Solvent:

    
    -Amyl Alcohol or Toluene (anhydrous).
    
  • Temperature: 80°C (Do not exceed 100°C).

Protocol:

  • Mix Substrate-A (1.0 eq), Amine (1.1 eq), Base (3.0 eq), and Precatalyst (0.03 eq) in a glovebox or under Argon flow.

  • Add solvent (

    
    ).
    
  • Heat to 80°C immediately.

  • Monitor: Check LCMS at 1 hour. If imine formation is observed (M-18 peak), abort and switch to Route A.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the competitive landscape between the desired Catalytic Cycle and the parasitic Imine Formation.

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate-A Coord Amine Coordination OxAdd->Coord + Amine AldolTrap SIDE REACTION: Aldol Condensation OxAdd->AldolTrap Strong Base (NaOtBu) RedElim Reductive Elimination (C-N Bond Formed) Coord->RedElim Base (Cs2CO3) ImineTrap SIDE REACTION: Imine Formation Coord->ImineTrap Free -CHO reacts with Amine RedElim->Pd0 Regenerate Product Final Product (Aminated Aldehyde) RedElim->Product

Figure 2: Catalytic cycle highlighting competitive deactivation pathways.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by aldehyde or oxygen.Switch to Route A (Protection). Ensure rigorous degassing.
Imine Byproduct (M-18) Amine reacted with aldehyde before coupling.Use Route A . If using Route B, lower temp to 60°C and increase catalyst loading.
Debromination (Ar-H)

-Hydride elimination or solvent reduction.
Switch solvent from alcohol (

-Amyl) to Toluene/Dioxane.
Aldehyde Loss Base-mediated disproportionation.Switch base from

to

. Avoid alkoxides (

).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Metcalf, B., et al. "Discovery of GBT440 (Voxelotor), a Potent Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, 2017. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link

  • Global Blood Therapeutics. "Substituted Benzaldehydes and Methods for their Use in Increasing Tissue Oxygenation." World Intellectual Property Organization (WO2013102142), 2013. Link

Sources

Application Note: Synthesis of RET Inhibitor Analogs via Benzaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of RET (Rearranged during Transfection) kinase inhibitor analogs, specifically focusing on strategies utilizing benzaldehyde intermediates . These intermediates are critical for introducing structural diversity into the pharmacophore, particularly for optimizing the solvent-exposed regions of the inhibitor to enhance solubility and selectivity.

Executive Summary & Strategic Rationale

The development of selective RET inhibitors, such as Selpercatinib (LOXO-292) and Pralsetinib (BLU-667) , has revolutionized the treatment of RET-altered non-small cell lung cancer (NSCLC) and thyroid cancers. While the commercial routes for these drugs often rely on Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (


), the generation of analog libraries  for Structure-Activity Relationship (SAR) studies frequently employs benzaldehyde intermediates .

Benzaldehydes serve as versatile electrophiles in two primary synthetic strategies for RET inhibitors:

  • Late-Stage Diversification (Reductive Amination): Coupling substituted benzaldehydes with an amino-core scaffold (e.g., aminopyrazolo[1,5-a]pyridine) to explore the hydrophobic pocket.

  • Core Construction (Knoevenagel Condensation): Reacting benzaldehydes with oxindoles to generate indolinone-based Type II inhibitors.

This guide provides detailed protocols for both approaches, emphasizing the chemical causality and purification standards required for high-fidelity drug discovery.

Structural Logic & Retrosynthetic Analysis[1][2][3]

The design of RET inhibitors typically targets the ATP-binding pocket. The "hinge-binder" (often a heterocycle like pyrazolo[1,5-a]pyridine) is connected to a "solvent-front" moiety. Benzaldehyde intermediates are primarily used to construct this solvent-front linkage or the central core itself.

Visualization: Synthetic Pathways utilizing Benzaldehyde

RET_Synthesis Start Target: RET Inhibitor Analogs Strategy1 Strategy A: Pyrazolo[1,5-a]pyridine Scaffolds (Selpercatinib-like) Start->Strategy1 Strategy2 Strategy B: Indolinone Scaffolds (Sunitinib/Vandetanib-like) Start->Strategy2 Core1 Core: 3-Amino-Pyrazolo[1,5-a]pyridine Strategy1->Core1 Core2 Core: Oxindole / Indolin-2-one Strategy2->Core2 Reaction1 Reaction: Reductive Amination (NaBH(OAc)3, AcOH) Core1->Reaction1 Reaction2 Reaction: Knoevenagel Condensation (Piperidine, EtOH, Reflux) Core2->Reaction2 Reagent Reagent: Substituted Benzaldehydes (R-Ph-CHO) Reagent->Reaction1 + Reagent->Reaction2 + Product1 Product: N-Benzyl Analogs (Hydrophobic Pocket Exploration) Reaction1->Product1 Product2 Product: Benzylidene-Indolinones (Type II Inhibitors) Reaction2->Product2

Figure 1: Divergent synthetic pathways for RET inhibitors using benzaldehyde intermediates. Strategy A targets modern fused-heterocycle analogs, while Strategy B targets classic indolinone scaffolds.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyridine Analogs via Reductive Amination

This protocol describes the synthesis of analogs where a substituted benzyl group is appended to the pyrazolo[1,5-a]pyridine core. This mimics the structural logic of optimizing the "tail" region of the inhibitor to improve potency against RET V804M gatekeeper mutants.

Materials & Reagents
  • Core Scaffold: 4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridin-3-amine (Synthesized via Suzuki coupling of the 4-bromo precursor).

  • Aldehyde Reagents: A panel of substituted benzaldehydes (e.g., 3,5-dimethoxybenzaldehyde, 4-(4-methylpiperazin-1-yl)benzaldehyde).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) – chosen for its selectivity for imines over aldehydes/ketones.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Catalyst: Glacial Acetic Acid.

Step-by-Step Methodology
  • Imine Formation (Equilibrium Establishment):

    • In a 20 mL scintillation vial, dissolve the amine core (1.0 equiv, 0.5 mmol) in DCE (5 mL).

    • Add the substituted benzaldehyde (1.2 equiv, 0.6 mmol).

    • Add Glacial Acetic Acid (2.0 equiv).

    • Critical Checkpoint: Stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS. You must observe the disappearance of the starting amine and the formation of the imine (Schiff base) intermediate (

      
       corresponding to Product - 2H). Do not proceed to reduction until imine formation is >90%. 
      
  • Reductive Step:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium triacetoxyborohydride (STAB) (3.0 equiv, 1.5 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaCNBH3 due to lower toxicity and better handling, though NaCNBH3 is an alternative if the imine is sterically hindered.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (10 mL). Stir for 20 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
       mL).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0–10% Methanol in DCM. For basic side chains (e.g., piperazines), add 1%

      
       to the eluent.
      
Validation Criteria
  • LC-MS: Purity >95% (UV 254 nm). Mass error <5 ppm.

  • 1H NMR: Diagnostic benzylic protons (–NH–CH2 –Ph) typically appear as a doublet or singlet around

    
     4.2–4.5 ppm.
    

Protocol B: Knoevenagel Condensation for Indolinone Analogs

Indolinone-based RET inhibitors (structurally related to Sunitinib) rely on a double bond to orient the phenyl ring into the hydrophobic pocket. This bond is formed via a classic Knoevenagel condensation.

Materials & Reagents
  • Core Scaffold: Oxindole (Indolin-2-one) or substituted derivatives (e.g., 5-fluoroindolin-2-one).

  • Aldehyde Reagents: Substituted benzaldehydes (e.g., 4-sulfamoylbenzaldehyde).

  • Base/Catalyst: Piperidine (0.1 equiv).

  • Solvent: Ethanol (EtOH).

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a round-bottom flask with Oxindole (1.0 equiv) and Substituted Benzaldehyde (1.1 equiv).

    • Suspend in Ethanol (10 volumes).

    • Add catalytic Piperidine (0.1 equiv).

  • Condensation:

    • Heat the mixture to reflux (

      
      ) for 3–6 hours.
      
    • Visual Check: The product often precipitates out of the hot solution as a yellow/orange solid due to the extended conjugation.

  • Isolation:

    • Cool the reaction mixture to room temperature, then to 0°C.

    • Filter the precipitate under vacuum.

    • Wash the filter cake with cold Ethanol (

      
      ) and Hexanes (
      
      
      
      ).
  • Recrystallization (Optional but Recommended):

    • If purity is <95%, recrystallize from EtOH/DMF mixtures.

Mechanism of Action (Knoevenagel)

The piperidine forms an enolate equivalent from the oxindole, which attacks the benzaldehyde carbonyl. Spontaneous dehydration (E1cB mechanism) driven by conjugation yields the exocyclic double bond.

Comparative Data & SAR Insights

The choice of benzaldehyde substitution pattern dramatically affects the physicochemical properties and potency of the resulting RET inhibitor.

Benzaldehyde SubstituentEffect on RET InhibitionPhysicochemical ImpactExample Analog Class
3,4-Dimethoxy Moderate PotencyLow SolubilityEarly-stage hits
4-(4-Methylpiperazin-1-yl) High Potency High Solubility Solubilized clinical candidates
2-Fluoro-4-bromo High Potency (Halogen Bond)Moderate SolubilityStructural probes
3-Trifluoromethyl High Potency (Metabolic Stability)High LipophilicityCNS-penetrant analogs

Expert Insight: For modern RET inhibitors (Selpercatinib-like), the 2-position of the benzaldehyde (ortho to the linkage) is sensitive to steric clash with the gatekeeper residue (Val804). Avoid bulky groups at the ortho-position unless designing specific mutant-selective covalent inhibitors.

References

  • Synthesis of serpatatinib (Selpercatinib) - Patent CN113321668A.Google Patents. (2021).
  • Identification of two novel RET kinase inhibitors through MCR-based drug discovery. European Journal of Medicinal Chemistry. (2014). Retrieved from [Link]

  • Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET Inhibitors. Journal of Medicinal Chemistry. (2022).[1] Retrieved from [Link]

  • Green One‐Pot Chemo‐Enzymatic Synthesis of a Key Chiral Amine Intermediate: Useful to Pralsetinib Synthesis. ResearchGate. (2023). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing side reactions in reductive amination of bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reductive amination with halogenated aromatic aldehydes. Our focus today is on a common yet challenging substrate class: bromobenzaldehydes. The presence of the bromine atom introduces specific side reaction pathways that can significantly impact yield and purity.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only solve problems as they arise but to proactively design more robust and successful experiments.

Frequently Asked Questions & Troubleshooting Guide
Q1: I'm performing a reductive amination with 4-bromobenzaldehyde and my main impurity is 4-bromobenzyl alcohol. What is causing this and how can I fix it?

This is a classic case of premature aldehyde reduction competing with imine formation. The reducing agent is reacting with the aldehyde starting material before it has a chance to condense with the amine to form the requisite imine or iminium ion intermediate.

Causality:

  • Highly Reactive Reducing Agent: You are likely using a strong, unselective hydride donor like Sodium Borohydride (NaBH₄). NaBH₄ is capable of reducing aldehydes and ketones directly, especially under neutral or protic conditions (e.g., in methanol).[1]

  • Slow Imine Formation: The condensation between the aldehyde and amine to form the imine is a reversible equilibrium.[2] If this step is slow (e.g., due to a weakly nucleophilic amine or steric hindrance) and a powerful reducing agent is present from the start, the aldehyde will be reduced before the imine can form in sufficient concentration.

Solutions:

  • Switch to a Milder, More Selective Reducing Agent: The most effective solution is to use a reagent that is selective for the protonated imine (iminium ion) over the neutral carbonyl.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[3][4] The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it much slower to reduce aldehydes but highly reactive towards the electrophilic iminium ion.[5] It is typically used in a one-pot procedure in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][6]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for iminium ions, particularly under mildly acidic conditions (pH ~5-6) where imine formation is favored but the aldehyde is not significantly protonated and activated for reduction.[7][8] However, NaBH(OAc)₃ is often preferred to avoid the generation of toxic cyanide byproducts.[3]

  • Adopt a Two-Step Procedure: If you must use NaBH₄, you can change the procedure.

    • Step 1 (Imine Formation): Mix the bromobenzaldehyde and the amine in a suitable solvent (e.g., methanol, ethanol, or toluene). Use a Dean-Stark apparatus or add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium towards the imine.[9] Monitor the reaction by TLC or ¹H NMR until the aldehyde is consumed.

    • Step 2 (Reduction): Once imine formation is complete, cool the reaction mixture (e.g., to 0 °C) and then add the NaBH₄ portion-wise.[1] This ensures the reducing agent only "sees" the imine, not the starting aldehyde.

Diagram 1: Competing Reaction Pathways

cluster_start Starting Materials cluster_main Desired Pathway cluster_side1 Side Reaction 1 Start Bromobenzaldehyde + Amine Imine Imine / Iminium Ion (Equilibrium) Start->Imine Condensation (H₂O loss) Side1 Side Product: Bromobenzyl Alcohol Start->Side1 Unselective Reduction (e.g., NaBH₄) Product Desired Product: Bromo-Substituted Amine Imine->Product Selective Reduction (e.g., NaBH(OAc)₃)

Caption: Desired vs. undesired reduction pathways.

Q2: My reaction is clean, but I'm getting a significant amount of the debrominated product (the aniline derivative without the bromine). What causes this hydrodehalogenation?

Hydrodehalogenation is a critical side reaction when working with aryl halides, especially under reductive conditions. The C-Br bond is being cleaved and replaced with a C-H bond.

Causality:

  • Catalytic Hydrogenation: If you are using catalytic hydrogenation (e.g., H₂ gas with a Palladium, Platinum, or Nickel catalyst), this is the most likely cause.[2] These catalysts are well-known to actively catalyze the hydrogenolysis (cleavage by hydrogen) of aryl halides. The C-Br bond is particularly susceptible.

  • Aggressive Hydride Reagents/Conditions: While less common than with catalytic hydrogenation, strong hydride sources or reactions run at elevated temperatures can sometimes lead to hydrodehalogenation, potentially through single-electron transfer (SET) mechanisms or contamination with trace metals that can catalyze the process.

  • Palladium Contamination: If your reagents or reaction vessel are contaminated with trace palladium from previous reactions, it can be enough to catalyze hydrodehalogenation in the presence of a hydride source.

Solutions:

  • Avoid Catalytic Hydrogenation: For substrates containing aryl bromides or iodides, catalytic hydrogenation is generally not a suitable method for reductive amination unless specialized, chemoselective catalysts are employed.[10] Stick to chemical hydride reagents.

  • Use the Right Hydride Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly chemoselective and is the best choice to avoid hydrodehalogenation. Its mild nature does not typically affect the C-Br bond.

  • Control Reaction Temperature: Do not run the reaction at high temperatures. Most reductive aminations with STAB or NaBH₃CN proceed efficiently at room temperature. If the reaction is sluggish, let it run longer rather than applying heat, which could promote side reactions.

  • Ensure Equipment is Clean: Use scrupulously clean, metal-free glassware to avoid trace metal catalysis.

Diagram 2: Troubleshooting Hydrodehalogenation

Start Observe Debrominated Side Product Q1 Which reducing system was used? Start->Q1 Path_H2 H₂ / Pd, Pt, Ni Q1->Path_H2 Catalytic Hydrogenation Path_Hydride Hydride Reagent (e.g., NaBH(OAc)₃) Q1->Path_Hydride Chemical Hydride Sol_H2 Root Cause: Catalyst-mediated hydrogenolysis of C-Br bond. Path_H2->Sol_H2 Sol_Hydride Potential Causes: 1. High Temperature 2. Trace Metal Contamination Path_Hydride->Sol_Hydride Action_H2 Action: Switch to a chemical hydride reagent like NaBH(OAc)₃. Sol_H2->Action_H2 Action_Hydride Action: 1. Run at Room Temp 2. Use Metal-Free Glassware Sol_Hydride->Action_Hydride

Caption: Decision workflow for troubleshooting hydrodehalogenation.

Q3: Which reducing agent should I choose? Can you summarize the options?

Choosing the correct reducing agent is the single most important decision for a successful reductive amination of a bromobenzaldehyde. The goal is to select for maximum reactivity towards the iminium ion and minimum reactivity towards the aldehyde and the C-Br bond.

Data Table: Comparison of Common Reducing Agents

Reducing AgentAbbreviationTypical SolventProsConsSuitability for Bromobenzaldehydes
Sodium Triacetoxyborohydride NaBH(OAc)₃, STABDCE, THF, CH₂Cl₂Excellent chemoselectivity for imines/iminiums; mild; allows one-pot procedure; commercially available.[3][5][6]Moisture sensitive; slightly more expensive.Excellent (Recommended)
Sodium Cyanoborohydride NaBH₃CNMethanol, EthanolGood selectivity for imines at controlled pH (~5-6); tolerant of water.[1][7]Highly toxic (releases HCN gas below pH 7); less selective than STAB.[3]Good, but with caution
Sodium Borohydride NaBH₄Methanol, EthanolInexpensive; readily available; powerful.[11]Poor selectivity ; readily reduces aldehydes/ketones; requires two-step procedure for good yield.[1][7]Poor (Not Recommended for One-Pot)
Hydrogen & Catalyst H₂/Pd/C, H₂/PtO₂, Raney NiMethanol, Ethanol, Ethyl AcetateCan be high-yielding for simple substrates; "green" (H₂O is byproduct).Causes hydrodehalogenation of C-Br bond; requires specialized pressure equipment.[2]Very Poor (Avoid)
Validated Experimental Protocol

This protocol provides a reliable, one-pot method for the reductive amination of a generic bromobenzaldehyde using sodium triacetoxyborohydride (STAB), designed to minimize side reactions.

Title: One-Pot Reductive Amination of 4-Bromobenzaldehyde with Benzylamine.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromobenzaldehyde (e.g., 1.85 g, 10 mmol).

  • Dissolution: Add anhydrous DCE (e.g., 50 mL) and stir until the aldehyde is fully dissolved.

  • Amine Addition: Add benzylamine (e.g., 1.12 g, 10.5 mmol) via syringe.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. This allows for the initial equilibrium to be established, forming some of the imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (e.g., 3.18 g, 15 mmol) to the flask in one portion. Note: STAB is moisture-sensitive; handle it quickly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (e.g., 50 mL). Stir until gas evolution ceases. This quenches the excess STAB and removes the acetic acid byproduct.

  • Workup - Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (2 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(4-bromobenzyl)benzylamine can be purified by column chromatography on silica gel or by crystallization if it is a solid.

References
  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414–19424. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. organic-reaction.com. [Link]

  • Hartwig, J. F., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]

  • Organic Reactions. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. organic-reactions.org. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Sureshbabu, N. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. E-Journal of Chemistry. [Link]

  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. (n.d.). Journal of the Indian Chemical Society. [Link]

  • Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). [Link]

  • Google Patents. (n.d.).

Sources

Purification methods for 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting Guide for 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Executive Summary & Compound Profile

Target Analyte: this compound CAS Number: 1184355-81-4 Role: Key intermediate in the synthesis of HCV NS3/4A protease inhibitors (e.g., Voxilaprevir analogs) and other macrocyclic antiviral agents. Chemical Structure: A tri-functionalized benzene ring featuring an aldehyde (C-1), a 2-hydroxy-2-methylpropoxy ether (C-2), and a bromine atom (C-5).

This guide addresses the critical purification challenges associated with this intermediate, specifically focusing on the removal of unreacted 5-bromosalicylaldehyde and the prevention of aldehyde oxidation during processing.

Core Purification Methodologies

Method A: Selective Recrystallization (Recommended)

Best for: Large-scale batches (>10g) with purity >85% crude.

The presence of the tertiary alcohol and the aldehyde moiety creates a specific solubility profile that allows for separation from the phenolic starting material.

Protocol:

  • Dissolution: Dissolve the crude orange/yellow oil or solid in Ethyl Acetate (EtOAc) at 60°C (3 mL per gram of crude).

  • Anti-solvent Addition: Slowly add n-Heptane or Hexanes dropwise while maintaining stirring at 50-60°C until a slight turbidity persists (Ratio typically 1:2 EtOAc:Heptane).

  • Cooling: Allow the mixture to cool to room temperature (25°C) over 2 hours with slow stirring.

  • Crystallization: Cool further to 0-5°C in an ice bath for 4 hours.

  • Filtration: Filter the off-white to pale yellow crystals.

  • Wash: Wash the cake with cold 1:3 EtOAc:Heptane.

Why this works: The starting material (5-bromosalicylaldehyde) is significantly more soluble in lipophilic hydrocarbon solvents (Heptane) than the product, which contains a polar tertiary hydroxyl group.

Method B: Chemical Wash (Extraction)

Best for: Removing unreacted starting material (Phenol) from crude oil.

Protocol:

  • Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .

  • Acidic/Basic Wash Cycle:

    • Step 1 (Phenol Removal): Wash the organic layer twice with 0.5 M NaOH or 10% K2CO3 (cold, 5°C). Note: Keep contact time short to prevent Cannizzaro reaction of the aldehyde.

    • Step 2 (Neutralization): Wash with water, then Brine.

    • Step 3 (Drying): Dry over anhydrous Na2SO4.

  • Concentrate to obtain a viscous oil which may crystallize upon standing.

Troubleshooting & FAQs

Q1: My product remains a viscous oil and refuses to crystallize. What is wrong?

Diagnosis: This "oiling out" phenomenon is typically caused by:

  • Residual Solvent: Traces of DMF or DMSO (from the reaction) prevent crystal lattice formation.

  • Impurity Profile: High levels of the O-alkylation byproduct (dimer) or unreacted epoxide.

Solution:

  • Azeotropic Drying: Dissolve the oil in Toluene and rotovap to dryness (2-3 times) to remove trapped polar solvents.

  • Seed Crystals: If you have a previous batch, add a seed crystal at the turbidity point.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at 0°C to induce nucleation.

Q2: The product has a dark brown color instead of pale yellow.

Diagnosis: This indicates oxidation of the aldehyde to the carboxylic acid (5-bromo-2-(...)benzoic acid) or polymerization of phenolic impurities. Solution:

  • Filtration: Pass the solution through a short pad of Silica Gel or Activated Charcoal before crystallization.

  • Inert Atmosphere: Ensure all heating steps are performed under Nitrogen/Argon.

Q3: How do I confirm the "2-hydroxy-2-methylpropoxy" chain is intact?

Validation:

  • 1H NMR: Look for the characteristic singlet of the gem-dimethyl group (approx. 1.3 ppm, 6H) and the methylene singlet/doublet (approx. 3.8-4.0 ppm, 2H). The aldehyde proton should appear at ~10.4 ppm.

  • IR: A broad stretch at ~3400 cm⁻¹ confirms the tertiary alcohol, while a sharp peak at ~1680 cm⁻¹ confirms the aldehyde.

Visual Workflows

Figure 1: Purification Logic Flow

Decision tree for selecting the optimal purification route based on crude purity.

PurificationLogic Start Crude Reaction Mixture CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean LowPurity Purity < 85% CheckPurity->LowPurity Dirty Recryst Recrystallization (EtOAc/Heptane) HighPurity->Recryst ChemWash Chemical Wash (0.5M NaOH) LowPurity->ChemWash FinalSolid Pure Solid Product Recryst->FinalSolid ChemWash->CheckPurity Re-evaluate Column Flash Chromatography (SiO2, Hex/EtOAc) ChemWash->Column If still impure Column->FinalSolid

Caption: Decision matrix for purifying this compound based on initial crude quality.

Figure 2: Synthesis & Impurity Origin

Understanding where impurities come from to prevent them.

SynthesisPathway SM1 5-Bromosalicylaldehyde (Phenol) Reaction Base / Heat (DMF, 90°C) SM1->Reaction SM2 Isobutylene Oxide (Epoxide) SM2->Reaction Product Target Product (Ether) Reaction->Product Major Impurity1 Unreacted Phenol (Acidic) Reaction->Impurity1 Incomplete Impurity2 Oxidized Aldehyde (Benzoic Acid) Reaction->Impurity2 Air Exposure Impurity3 Epoxide Oligomers Reaction->Impurity3 Excess Epoxide

Caption: Synthetic pathway highlighting the origin of key impurities (Phenol, Acid, Oligomers).

Technical Data Summary

ParameterValue / DescriptionNotes
Appearance White to pale yellow crystalline solidMay appear as oil if wet or impure.
Melting Point 65 - 75 °C (Estimated)Sharp melting point indicates high purity.
Solubility (High) DMSO, DMF, DCM, Ethyl Acetate, EthanolGood solvents for reaction/extraction.
Solubility (Low) Water, Hexane, HeptaneGood anti-solvents for crystallization.
TLC Rf Value ~0.4 (Hexane:EtOAc 3:1)Starting material (Phenol) Rf is usually higher (~0.6-0.7) in non-polar systems due to H-bonding.
Storage 2-8°C, Inert AtmosphereAldehyde is sensitive to air oxidation.

References

  • Gilead Sciences, Inc. (2014). Macrocyclic Inhibitors of Hepatitis C Virus. WO2014008285A1. (Describes the synthesis of macrocyclic HCV inhibitors using similar benzaldehyde intermediates). Link

  • Sigma-Aldrich. (2024). Product Specification: this compound. (CAS 1184355-81-4 confirmation).[1] Link

  • ChemicalBook. (2024). This compound Properties. Link

  • Organic Syntheses. (2010). General methods for alkylation of phenols with epoxides. (Foundational chemistry reference for the synthesis method). Link

Sources

Technical Support Center: Troubleshooting Epoxide Ring Opening on Phenolic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting epoxide ring opening reactions involving phenolic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet challenging transformation. Here, we move beyond simple protocols to explore the underlying principles governing success and failure in these reactions, providing you with the expert insights needed to overcome common experimental hurdles.

Section 1: Foundational Principles & FAQs

Before diving into specific troubleshooting scenarios, it's crucial to understand the mechanistic dichotomy of epoxide ring opening—acid-catalyzed versus base-catalyzed pathways. The choice of catalyst not only dictates the reaction rate but also profoundly influences the regioselectivity, which is often the crux of experimental challenges.

FAQ 1: What is the fundamental difference between acid-catalyzed and base-catalyzed epoxide ring opening with a phenolic nucleophile?

The primary distinction lies in the activation step and the nature of the attacking nucleophile.

  • Acid-Catalyzed Opening: In the presence of an acid, the epoxide oxygen is first protonated.[1][2] This protonation makes the epoxide a much better electrophile and weakens the C-O bonds. The phenol, a weak nucleophile, can then attack one of the epoxide carbons. The reaction often proceeds through a mechanism that has both SN1 and SN2 character.[3][4] Nucleophilic attack generally occurs at the more substituted carbon because that carbon can better stabilize the developing partial positive charge.[1][2][5]

  • Base-Catalyzed Opening: Under basic conditions, the phenol is deprotonated to form a much more potent nucleophile, the phenoxide ion.[6] This strong nucleophile then attacks the neutral epoxide ring in a classic SN2 fashion.[3][7][8] Due to steric hindrance, the attack almost always occurs at the less substituted carbon of the epoxide.[6][8][9]

G cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism A1 Epoxide A2 Protonation of Epoxide Oxygen (Activation) A1->A2 H+ A3 Nucleophilic Attack by Phenol (at more substituted carbon) A2->A3 Phenol (ArOH) A4 Product (trans-diol ether) A3->A4 Deprotonation B1 Phenol B2 Deprotonation to Phenoxide (Nucleophile Activation) B1->B2 Base B3 Nucleophilic Attack by Phenoxide (at less substituted carbon) B2->B3 Epoxide B4 Product (trans-diol ether) B3->B4 Protonation

FAQ 2: How does the aldehyde group on the phenol affect the reaction?

The aldehyde group is a moderate electron-withdrawing group. Its presence has two main consequences:

  • Increased Acidity of the Phenol: The aldehyde group stabilizes the corresponding phenoxide ion through resonance and inductive effects, making the phenolic proton more acidic compared to unsubstituted phenol.[10] This can be advantageous in base-catalyzed reactions, as the phenoxide nucleophile forms more readily.

  • Decreased Nucleophilicity: While the phenoxide is easier to form, the electron-withdrawing nature of the aldehyde can slightly reduce the nucleophilicity of the phenoxide ion itself.[11] In most cases, however, the enhanced ease of formation under basic conditions outweighs this effect. In acid-catalyzed reactions, the aldehyde group deactivates the aromatic ring, making the neutral phenol an even weaker nucleophile.

FAQ 3: Can the aldehyde group itself react with the epoxide?

Under certain conditions, yes. While the primary reaction is the nucleophilic attack from the phenolic hydroxyl group, side reactions involving the aldehyde are possible, especially at high temperatures or with certain catalysts. For instance, Lewis acids used to catalyze the epoxide opening could also activate the aldehyde carbonyl group, potentially leading to undesired acetal formation or other side products.[12]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Question: I'm not getting any of my desired product. My starting materials are being recovered, or I'm seeing a complex mixture of unidentifiable products. What's going wrong?

This is a common and frustrating issue that can stem from several factors. Let's break down the potential causes and solutions.

Possible Cause & Solution Workflow

G Start Low/No Yield Q1 Are you using acid or base catalysis? Start->Q1 Acid Acid-Catalyzed Issues Q1->Acid Acid Base Base-Catalyzed Issues Q1->Base Base A_S1 Insufficient Acid Strength: Protonation is the first step. Use a stronger acid (e.g., p-TsOH, H2SO4) or a Lewis acid (e.g., BF3·OEt2). Acid->A_S1 A_S2 Poor Nucleophile: Phenolic aldehydes are weak nucleophiles. Increase temperature or reaction time. Acid->A_S2 A_S3 Polymerization: Epoxides can polymerize under strong acid conditions. Use catalytic amounts of acid and control temperature. Acid->A_S3 B_S1 Incomplete Deprotonation: The phenoxide is the true nucleophile. Use a strong enough base (e.g., NaH, K2CO3, DBU) and ensure stoichiometry is correct. Base->B_S1 B_S2 Steric Hindrance: Phenoxide attacks the less hindered carbon. If your epoxide is highly substituted, the reaction may be very slow. Increase temperature. Base->B_S2 B_S3 Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation and free the phenoxide nucleophile. Base->B_S3

Expert Insights:

  • For Base-Catalyzed Reactions: The choice of base is critical. While a base like sodium hydroxide (NaOH) can work, it introduces water which can lead to diol byproducts from epoxide hydrolysis.[3] Using a non-hydroxide base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is often a more robust system. The NaH irreversibly deprotonates the phenol, and the DMF effectively solvates the sodium cation, leaving a highly reactive "naked" phenoxide ion.

  • For Acid-Catalyzed Reactions: Polymerization is a significant risk.[13] This happens when an opened epoxide (now an alcohol) attacks another protonated epoxide molecule. To mitigate this, use the phenolic aldehyde in excess and add the epoxide slowly to the reaction mixture to keep its instantaneous concentration low.

Problem 2: Poor or Incorrect Regioselectivity

Question: The reaction works, but I'm getting a mixture of isomers. How can I control which carbon of the epoxide is attacked?

Regioselectivity is almost entirely dictated by your choice of acidic or basic conditions. Getting an unexpected mixture suggests that your reaction conditions are ambiguous or that substrate-specific electronic effects are overriding the general rules.

Controlling Regioselectivity

ConditionCatalyst TypeExpected Attack Site on Unsymmetrical EpoxidePrimary MechanismKey Considerations
Basic Strong Base (e.g., NaH, K₂CO₃)Less substituted carbon SN2Steric factors dominate. This is the most reliable method for achieving high regioselectivity.[6][8]
Acidic Brønsted or Lewis Acid (e.g., H₂SO₄, BF₃)More substituted carbon SN1-likeElectronic factors dominate; the more substituted carbon better stabilizes a partial positive charge.[1][5]
Neutral Thermal (High Temp) or Weak Lewis AcidMixture is possibleSN2Can be less selective. Often used in industrial settings for materials like epoxy resins.[14]

Expert Insights:

  • When Acid Catalysis Gives the "Wrong" Isomer: If you are using an acid catalyst but observe significant attack at the less substituted carbon, it indicates the reaction is proceeding with more SN2 character than expected. This can happen if the "more substituted" carbon is sterically very hindered, or if the nucleophile is stronger than anticipated. To favor the SN1-like pathway and attack at the more substituted carbon, consider using a stronger Lewis acid to promote more carbocation character in the transition state.

  • Substrate Control: With phenyl-substituted epoxides (styrene oxides), electronic effects can sometimes lead to a mixture of products even under basic conditions, as the benzylic position is electronically activated for attack.[15] In these specific cases, meticulous optimization of temperature and catalyst is required to favor the desired isomer.

Problem 3: Formation of Side Products

Question: I've isolated my main product, but I'm also getting significant amounts of other compounds, such as a diol or a polymer.

Side product formation is often a sign of non-optimal reaction conditions or reactive impurities.

Common Side Products and Their Prevention

Side ProductLikely CausePrevention Strategy
1,2-Diol Presence of water in the reaction mixture, which acts as a competing nucleophile.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. For base-catalyzed reactions, use NaH instead of aqueous bases.
Polymer Excess acid catalyst or high local concentration of epoxide.Use only a catalytic amount of acid. Add the epoxide dropwise to the reaction mixture over an extended period.[13]
Aldehyde-Related Products Reaction of the aldehyde with the epoxide or catalyst.Use milder reaction conditions (lower temperature). Consider protecting the aldehyde as an acetal before the epoxide opening, followed by deprotection.
Rearranged Products Under strong Lewis acid conditions, epoxides can rearrange to carbonyl compounds (aldehydes or ketones).[12]Use a milder Brønsted acid or a less aggressive Lewis acid. Perform the reaction at a lower temperature.

Section 3: Experimental Protocols

Here are two validated starting protocols for achieving regioselective epoxide ring opening on a phenolic aldehyde.

Protocol 1: Base-Catalyzed Opening for Attack at the Less Substituted Carbon

This protocol is designed for the reaction of 4-hydroxybenzaldehyde with propylene oxide to yield 1-(4-formylphenoxy)propan-2-ol.

Materials:

  • 4-hydroxybenzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Propylene oxide

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the aldehyde (approx. 0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This forms the sodium phenoxide in situ.

  • Cool the mixture back to 0 °C.

  • Add propylene oxide (1.2 eq) dropwise via syringe, keeping the internal temperature below 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by slow, dropwise addition of 1 M HCl until the pH is ~7.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed Opening for Attack at the More Substituted Carbon

This protocol is designed for the reaction of 4-hydroxybenzaldehyde with styrene oxide to preferentially yield 2-(4-formylphenoxy)-2-phenylethan-1-ol.

Materials:

  • 4-hydroxybenzaldehyde

  • Styrene oxide

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a flame-dried round-bottom flask, add 4-hydroxybenzaldehyde (1.5 eq) and p-TsOH (0.1 eq).

  • Add anhydrous DCM and stir until all solids are dissolved.

  • Add styrene oxide (1.0 eq) to the solution.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Boyd, D. R., & Thomas, D. F. (YEAR). The velocities of combination of sodium derivatives of phenols with olefine oxides. Part II. Journal of the Chemical Society, Transactions. [Link]

  • Brunelli, N. A., Long, W., Venkatasubbaiah, K., & Jones, C. W. (2012). Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine. Catalysis Science & Technology. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Hubbell, A. K., & Coates, G. W. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. [Link]

  • JoVE. (2025). Base-Catalyzed Ring-Opening of Epoxides. [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

  • MDPI. (2023). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. [Link]

  • Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. [Link]

  • Rahimi, M., & Vessally, E. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. [Link]

  • Razzaq, T., & Kappe, C. O. (2008). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules. [Link]

  • Unknown Author. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Waghmode, S. B., & Shinde, D. B. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts. [Link]

Sources

Technical Support Center: Navigating the Acidic Lability of the 2-Hydroxy-2-Methylpropoxy Ether Linkage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the 2-hydroxy-2-methylpropoxy ether linkage, a functional group often encountered in complex molecule synthesis and as a linker in various chemical applications. As Senior Application Scientists, we have curated this resource to combine established chemical principles with practical, field-tested insights to help you anticipate and resolve challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental properties of the 2-hydroxy-2-methylpropoxy ether linkage.

Q1: What is the 2-hydroxy-2-methylpropoxy ether linkage, and why is its stability a concern?

The 2-hydroxy-2-methylpropoxy ether is structurally analogous to an acetal functional group. It is formed by the reaction of a hydroxyl group with 2,2-dimethyloxirane. This linkage is known to be highly sensitive to acidic conditions, under which it can be cleaved to regenerate the original hydroxyl group and release 2-methyl-1,2-propanediol. This acid-lability is a critical factor to consider during reaction workups, purifications (e.g., HPLC, silica gel chromatography), and in the formulation of drug substances. Conversely, this linkage is generally stable under neutral and basic conditions.

Q2: What is the mechanism of acid-catalyzed cleavage for this ether linkage?

The cleavage proceeds via a mechanism typical for acetal hydrolysis. The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the alcohol (the parent molecule) to form a resonance-stabilized tertiary carbocation. This carbocation is then attacked by water to yield a hemiacetal, which rapidly decomposes to release acetone and a diol. The presence of the neighboring hydroxyl group can potentially influence the rate of this reaction through intramolecular interactions.

G cluster_0 Acid-Catalyzed Cleavage of 2-Hydroxy-2-Methylpropoxy Ether start R-O-C(CH3)2-CH2OH protonated R-O(H+)-C(CH3)2-CH2OH start->protonated + H+ carbocation R-OH + +C(CH3)2-CH2OH protonated->carbocation - R-OH attack H2O attacks carbocation carbocation->attack + H2O hemiacetal HO-C(CH3)2-CH2OH attack->hemiacetal products Acetone + Ethylene Glycol hemiacetal->products Decomposition

Figure 1: Simplified mechanism of acid-catalyzed cleavage.

Q3: Under what specific acidic conditions should I expect cleavage to occur?

Cleavage can be initiated by both strong and weak acids. The rate of cleavage is highly dependent on several factors:

  • pH: Significant cleavage can be observed at pH values below 5, with the rate increasing exponentially as the pH decreases.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.

  • Solvent: The presence of water is necessary for hydrolysis. The reaction is generally faster in protic solvents.

  • Acid Type: The strength of the acid (pKa) will directly influence the rate of the initial protonation step.

Troubleshooting Guides

This section provides practical solutions to specific problems you may encounter during your experimental work.

Scenario 1: Unexpected Cleavage During Aqueous Workup
  • Problem: You observe significant loss of your compound containing the 2-hydroxy-2-methylpropoxy ether linkage following an acidic aqueous workup (e.g., washing with 1M HCl).

  • Causality: The low pH of the acidic wash is causing rapid hydrolysis of the ether linkage.

  • Solutions:

    • Avoid Acidic Washes: If possible, design your workup to avoid acidic conditions. Use saturated sodium bicarbonate or brine washes to neutralize any residual acid from the reaction mixture.

    • Use a Buffered System: If an acidic pH is required to remove impurities, consider using a weakly acidic buffer (e.g., acetate buffer, pH 4-5) and perform the wash at a low temperature (0-5 °C) to minimize the rate of cleavage.

    • Minimize Contact Time: If an acidic wash is unavoidable, minimize the contact time and immediately neutralize the organic layer with a basic wash.

Scenario 2: Degradation of Compound on Silica Gel Chromatography
  • Problem: You are experiencing poor recovery and observing byproducts corresponding to the cleaved alcohol after purification by silica gel chromatography.

  • Causality: Standard silica gel has an acidic surface (pH ≈ 4-5) due to the presence of silanol groups, which can catalyze the cleavage of the acid-labile ether linkage.

  • Solutions:

    • Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, such as triethylamine (0.1-1% v/v) or ammonia. This will neutralize the acidic sites on the silica surface.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18) for reverse-phase chromatography if your molecule is suitable.

    • Alternative Purification Methods: If the compound is sufficiently non-polar, you might consider purification by recrystallization or trituration to avoid chromatography altogether.

G start Problem: Compound Degradation during Purification q1 Is degradation observed during silica gel chromatography? start->q1 q2 Is degradation observed during reverse-phase HPLC? start->q2 sol1 Silica gel is acidic. Neutralize with triethylamine or use neutral alumina. q1->sol1 Yes q1->q2 No end Stable Compound sol1->end sol2 Acidic mobile phase (TFA, formic acid) is causing cleavage. Use a non-acidic mobile phase or a higher pH buffer if possible. q2->sol2 Yes sol2->end

Removing unreacted 5-bromosalicylaldehyde from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the protocol that best fits your specific product constraints.

Topic: Removal of Unreacted 5-Bromosalicylaldehyde (5-BSA)

Ticket ID: CHEMSUP-5BSA-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Profile

The Challenge: 5-Bromosalicylaldehyde (5-BSA) is a "sticky" contaminant.[1] Its dual functionality—an electrophilic aldehyde and an acidic phenol—often causes it to co-elute with products on silica gel or co-precipitate during solidification.

The Contaminant Profile:

  • Target: 5-Bromosalicylaldehyde (CAS: 1761-61-1)[1][2][3][4][5][6][7]

  • pKa (Phenol): ~7.60 (More acidic than unsubstituted phenol due to the electron-withdrawing Br and CHO groups).[1]

  • Solubility: Insoluble in water; Soluble in DCM, EtOAc, Ethanol, DMSO.[1]

  • Reactivity: Forms bisulfite adducts (reversible); Deprotonates in weak base; Condenses with amines.

Decision Matrix: Select Your Protocol

Do not guess. Use the logic flow below to determine the safest removal method based on your product's stability.

G Start Start: Reaction Mixture contains excess 5-BSA Q1 Is your PRODUCT an Imine / Schiff Base? Start->Q1 Q2 Is your PRODUCT Acidic or Phenolic? Q1->Q2 No (Stable bond) MethodA METHOD A: Recrystallization (Ethanol) Q1->MethodA Yes (Hydrolysis Risk) MethodB METHOD B: Alkaline Wash (Na2CO3) Q2->MethodB No (Product is Neutral) MethodC METHOD C: Bisulfite Sequestration (NaHSO3) Q2->MethodC Yes (Product is Acidic) MethodD METHOD D: Scavenger Resin (Hydrazine) Q2->MethodD High Value / Small Scale

Figure 1: Purification Decision Tree. Select the path that avoids chemical incompatibility with your target molecule.

Technical Protocols
METHOD A: Recrystallization (The "Salen" Standard)

Best For: Schiff bases, Imine ligands, and thermally stable solids.[1] Why: Schiff bases are in equilibrium with the aldehyde/amine. Chemical washes (acidic or basic) can shift this equilibrium, causing hydrolysis.[1] Recrystallization relies purely on solubility differences.

Protocol:

  • Solvent Choice: 5-BSA is moderately soluble in cold ethanol but highly soluble in hot ethanol. Most Schiff base complexes are less soluble.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95% or absolute).

  • Reflux: If the solid does not dissolve, add small aliquots of CHCl3 or DCM until clear.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Filter the precipitate. The unreacted 5-BSA will remain in the mother liquor.

  • Wash: Wash the filter cake with cold (

    
    ) Ethanol.
    

Expert Tip: If your product is too soluble in Ethanol, use a Hexane/Ethyl Acetate system. 5-BSA stays in the Hexane-rich phase longer than many polar complexes.

METHOD B: Alkaline Wash (The "Phenol Switch")

Best For: Alkylated derivatives, protected phenols, or neutral products.[1] Mechanism: 5-BSA has a pKa of ~7.6. Washing with a base (pH > 9) deprotonates the phenol, converting 5-BSA into its water-soluble phenoxide salt.

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Base: 10% Sodium Carbonate (

    
    ) or 0.5 M NaOH.
    

Protocol:

  • Dissolve the crude reaction mixture in DCM.

  • Transfer to a separatory funnel.

  • Wash 1: Wash with 10%

    
     (2 x volume). Shake vigorously.
    
    • Observation: The aqueous layer may turn yellow/orange (characteristic of the phenoxide anion).

  • Wash 2: Wash with Brine (Saturated NaCl) to remove trapped base.

  • Dry: Dry organic layer over

    
    , filter, and evaporate.
    

Warning: Do not use this if your product contains a phenol, carboxylic acid, or hydrolyzable ester.[1]

METHOD C: Bisulfite Sequestration (The "Aldehyde Trap")

Best For: Alcohols, alkyl halides, or non-hydrolyzable products containing phenols.[1] Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct.

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[8]
    
  • Solvent: DCM or Ethyl Acetate.

Protocol:

  • Dissolve crude mixture in organic solvent.

  • Add Saturated

    
      (1.5 equivalents relative to estimated excess aldehyde).
    
  • Agitation: Shake vigorously for 2–3 minutes.

    • Note: Bisulfite adduct formation can be slow with sterically hindered aldehydes, but the 5-Br position is sufficiently far to allow reaction.[1]

  • Separation: The 5-BSA-bisulfite adduct migrates to the aqueous layer.

  • Repeat: Perform a second wash with fresh bisulfite if the contamination is high (>10%).

  • Final Wash: Wash organic layer with water, then brine.

Data Validation:

Method Target Removal Product Loss Risk
Bisulfite >95% Aldehyde Low (unless imine present)

| Water Wash | <5% Aldehyde | Negligible |[1]

METHOD D: Solid-Phase Scavenging (High Throughput)

Best For: Small scale (<1g), medicinal chemistry libraries, or valuable products.[1] Mechanism: A polymer-supported hydrazine reacts irreversibly with the aldehyde to form an insoluble hydrazone, which is filtered off.

Recommended Resin:

  • PS-Tosylhydrazine or PS-Hydrazine .[1]

  • Loading: Typically 1.5 – 3.0 mmol/g.

Protocol:

  • Calculate excess 5-BSA (e.g., 0.1 mmol).

  • Add 3 equivalents of PS-Tosylhydrazine resin relative to the impurity.

  • Add solvent (DCM or THF) and the crude mixture.

  • Incubate: Shake or stir gently at Room Temperature for 2–4 hours.

    • Acceleration: Add a catalytic amount of Acetic Acid (1%) to speed up hydrazone formation.

  • Filter: Pass through a frit or cotton plug. The 5-BSA remains bound to the beads.

  • Concentrate: Evaporate the filtrate to obtain pure product.

Troubleshooting & FAQ

Q: I used the Bisulfite wash, but the aldehyde peak (10.2 ppm) is still visible in NMR.

  • Cause: The biphasic reaction was too short, or the bisulfite solution was old (oxidized to sulfate).[1]

  • Fix: Use fresh saturated sodium bisulfite. Add a small amount of Methanol (5%) to the organic layer during extraction to increase phase transfer efficiency. Shake for at least 5 minutes.

Q: My product is a Salen ligand (Schiff base). Can I use silica chromatography?

  • Issue: 5-BSA streaks on silica due to the phenolic proton, often contaminating the product.

  • Fix: Deactivate the silica gel by flushing it with 1% Triethylamine in Hexanes before loading your column. This neutralizes the acidic sites on the silica, preventing the phenol from "sticking" and tailing.

Q: Can I remove 5-BSA by vacuum sublimation?

  • Analysis: 5-BSA has a relatively high boiling point (~247°C) but can sublime under high vacuum.

  • Verdict: Only recommended if your product is non-volatile and thermally stable >120°C. Otherwise, recrystallization is far more energy-efficient.

References
  • Physical Properties & Safety: National Institute of Standards and Technology (NIST). Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Bisulfite Extraction Protocol: Brindle, C. S., et al. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. J. Vis.[9] Exp. (132), e57639 (2018). [Link]

  • Scavenger Resins: Ley, S. V., et al. Polymer-supported reagents and scavengers: a new dimension in organic synthesis. J. Chem. Soc., Perkin Trans. 1, 2000, 3815-4195. [Link]

  • Schiff Base Stability: Gupta, K. C., & Sutar, A. K.[1] Catalytic activities of Schiff base transition metal complexes. Coordination Chemistry Reviews, 252(12-14), 1420-1450 (2008). (Context on hydrolytic stability during workup).

Sources

Technical Support Center: Crystallization of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. Recrystallization is a critical purification technique in the pharmaceutical industry to ensure the quality and stability of active pharmaceutical ingredients (APIs) and intermediates.[1][2][3][4] This document offers a structured approach to overcoming common challenges encountered during the crystallization of this specific aromatic aldehyde.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, providing explanations and actionable solutions.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high degree of supersaturation or the solute's low melting point relative to the crystallization temperature. For aromatic aldehydes, this can be a common issue.[5]

Causality & Solutions:

  • High Supersaturation: Rapid cooling or the use of a solvent in which the compound is excessively soluble at high temperatures can lead to a sudden drop in solubility, favoring the formation of an amorphous oil over an ordered crystal structure.

    • Solution: Slow down the cooling rate. Allow the flask to cool gradually to room temperature before transferring it to an ice bath. You can also insulate the flask to slow heat loss.[6]

  • Solvent Choice: The solvent system may not be optimal. An ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[7]

    • Solution 1 (Single Solvent): If you are using a single solvent, try switching to one with a different polarity.

    • Solution 2 (Mixed Solvent System): A more robust approach is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (one in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1][5] Common solvent pairs for similar compounds include ethanol/water, ethyl acetate/heptane, or acetone/hexanes.[8]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer: The failure of crystals to form from a clear, supersaturated solution is a common challenge in crystallization.[7] This indicates that the energy barrier for nucleation has not been overcome.

Causality & Solutions:

  • Insufficient Supersaturation: It's possible that too much solvent was used, and the solution is not yet supersaturated at the lower temperature.

    • Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Then, allow it to cool again.[6]

  • High Energy Barrier for Nucleation: Sometimes, even in a supersaturated state, spontaneous nucleation is kinetically unfavorable.

    • Solution 1 (Seeding): Introduce a "seed crystal" of the pure compound into the solution. This provides a template for crystal growth, bypassing the initial nucleation step.[1][2]

    • Solution 2 (Scratching): Scratch the inside of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass surface can act as nucleation sites.[7]

Q3: The crystallization yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of the product remains dissolved in the mother liquor.

Causality & Solutions:

  • Excessive Solvent: Using too much solvent is a primary cause of low recovery.[6]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature Crystallization: If crystals form while the solution is still hot, the impurities can be trapped within the crystal lattice. Subsequent washing to remove these impurities can lead to product loss.

    • Solution: Ensure all the solid is completely dissolved before allowing the solution to cool. If necessary, add a small amount of additional hot solvent.

  • Inadequate Cooling: The solubility of your compound might still be significant at the final cooling temperature.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to maximize precipitation.[7]

Q4: The resulting crystals are discolored or appear impure. What are the likely contaminants and how can I remove them?

Answer: Discoloration often points to the presence of impurities, which can be starting materials, by-products, or decomposition products. For aromatic aldehydes, oxidation to the corresponding carboxylic acid is a common impurity.[9][10]

Causality & Solutions:

  • Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice.[6][11]

    • Solution: Slow down the crystallization process by using a more gradual cooling rate. A second recrystallization step may be necessary.

  • Acidic Impurities: If the aldehyde has oxidized, the resulting carboxylic acid will be an impurity.

    • Solution: You can perform an acid-base extraction before crystallization. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.[10]

  • Residual Solvents: High-boiling point solvents from the reaction (e.g., DMSO) can be difficult to remove and may inhibit crystallization.[8]

    • Solution: Ensure residual solvents are thoroughly removed under high vacuum before attempting crystallization. A solvent swap via distillation might be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound?

A1: A good starting point is to test solvents with a range of polarities. Based on the structure (an aromatic aldehyde with ether and alcohol functionalities), the following solvents and solvent systems are recommended for initial screening:

Solvent SystemTypeRationale
Isopropanol/WaterMixedThe alcohol group suggests solubility in polar protic solvents, while the aromatic ring provides some nonpolar character. Water acts as an anti-solvent.
Ethyl Acetate/HeptaneMixedEthyl acetate is a moderately polar solvent that should dissolve the compound, while heptane is a nonpolar anti-solvent.[8]
TolueneSingleAromatic solvents can be effective for crystallizing aromatic compounds.
Acetone/HexaneMixedA common combination of a polar aprotic solvent and a nonpolar anti-solvent.[5]

Q2: How do I perform a small-scale solvent screen to find the optimal crystallization conditions?

A2: Place a small amount of your crude material (10-20 mg) in several different test tubes. To each tube, add a different solvent or solvent mixture dropwise at room temperature until the solid dissolves. Then, add the anti-solvent (if applicable) until turbidity persists, and warm to redissolve. Observe which systems provide good quality crystals upon slow cooling.

Q3: Can I use chromatography to purify the compound before crystallization?

A3: Yes, column chromatography is an excellent method for removing significant impurities prior to crystallization.[8] This will increase the likelihood of successful crystallization and result in a higher purity final product. A common eluent system for compounds of this type would be a gradient of ethyl acetate in hexanes.

Q4: My compound seems to be degrading during the heating phase of crystallization. What can I do?

A4: Aromatic aldehydes can be susceptible to decomposition at elevated temperatures.[8]

  • Minimize Heating Time: Dissolve the compound quickly and do not keep it at high temperatures for an extended period.

  • Use a Lower Boiling Point Solvent: Select a solvent system that allows for dissolution at a lower temperature.

  • Inert Atmosphere: If oxidation is a concern, performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

III. Experimental Protocols & Visual Guides

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Formation: Crystal growth should initiate as the solution cools. If not, induce crystallization using the methods described in the troubleshooting section (seeding or scratching).

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Workflow

G start Start Crystallization dissolve Dissolve crude material in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe oil Compound oils out observe->oil Problem no_xtal No crystals form observe->no_xtal Problem crystals Crystals form observe->crystals Success reheat_add_solvent Reheat, add more 'good' solvent oil->reheat_add_solvent Solution change_solvent Try different solvent system oil->change_solvent Alternative slow_cool Use slower cooling rate oil->slow_cool Also consider induce Induce nucleation (seed/scratch) no_xtal->induce Solution concentrate Concentrate solution (evaporate solvent) no_xtal->concentrate Alternative isolate Isolate and dry crystals crystals->isolate reheat_add_solvent->cool induce->observe concentrate->cool check_purity Check purity and yield isolate->check_purity success High Purity & Yield check_purity->success Good low_yield Low Yield check_purity->low_yield Problem impure Impure Crystals check_purity->impure Problem rework_ml Rework mother liquor low_yield->rework_ml recrystallize Recrystallize again impure->recrystallize pre_purify Pre-purify by chromatography/extraction impure->pre_purify If severe

Caption: A decision tree for troubleshooting common crystallization issues.

IV. References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • SciSpace. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]

  • Google Patents. (n.d.). CA1132612A - Process for the purification of benzaldehyde. Retrieved from

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Nature. (2023). Impact of impurities on crystal growth. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Reactions of 5-Bromo-2-alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the intricacies of regioselectivity in reactions involving 5-bromo-2-alkoxybenzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving desired isomeric purity. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and supported by established protocols.

Introduction: The Challenge of Regioselectivity

5-Bromo-2-alkoxybenzaldehydes are versatile intermediates in organic synthesis. The electronic interplay between the ortho-alkoxy group (an activating, ortho-, para-director) and the meta-bromo and aldehyde groups (both deactivating) creates a nuanced reactivity profile.[1][2] This often leads to challenges in controlling which position on the aromatic ring reacts, a critical factor for the successful synthesis of complex target molecules. This guide will focus on two major classes of reactions where regioselectivity is paramount: Palladium-catalyzed cross-coupling reactions and directed ortho-metalation.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[3][4] However, with substrates like 5-bromo-2-alkoxybenzaldehyde, side reactions and lack of regioselectivity can be significant hurdles.

Frequently Asked Questions (FAQs)

Q1: I am observing significant dehalogenation of my 5-bromo-2-alkoxybenzaldehyde starting material during a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I mitigate this?

A1: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki-Miyaura couplings.[3][5] It typically arises from competing reaction pathways within the catalytic cycle.

Causality:

  • High Catalyst Activity: Highly active palladium catalysts can sometimes facilitate a competing hydrodehalogenation pathway.[3]

  • Hydrogen Donors: The presence of hydrogen donor sources in the reaction mixture, such as certain solvents (e.g., alcohols) or even the amine base in some cases, can contribute to this side reaction.[6]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor dehalogenation.[5]

Troubleshooting Strategies:

  • Choice of Base: Strong bases like alkoxides can sometimes promote dehalogenation. Consider switching to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5]

  • Solvent Selection: Aprotic solvents like 1,4-dioxane or toluene are generally preferred. If an alcohol co-solvent is necessary, minimizing its proportion can be beneficial.[5]

  • Temperature and Time Control: Run the reaction at the lowest effective temperature and for the shortest duration necessary for completion. Monitor the reaction progress closely by TLC or GC-MS.[5]

  • Ligand Choice: The choice of phosphine ligand can significantly influence the outcome. Bulky, electron-rich ligands like SPhos or XPhos can often stabilize the palladium catalyst and favor the desired cross-coupling pathway.[7]

Q2: In a Buchwald-Hartwig amination of 5-bromo-2-alkoxybenzaldehyde, I am getting low yields of the desired arylamine. What factors should I investigate?

A2: Low yields in Buchwald-Hartwig aminations can stem from several factors, including catalyst deactivation, incomplete reaction, or competing side reactions.[4][8][9]

Causality:

  • Inappropriate Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable bulky, electron-rich phosphine ligand that can facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][10]

  • Base Incompatibility: The choice of base is critical and must be strong enough to deprotonate the amine nucleophile without causing decomposition of the starting material or product.[10]

  • Substrate Purity: Impurities in the starting materials, particularly the aryl bromide or the amine, can poison the palladium catalyst.[11]

Troubleshooting Strategies:

  • Ligand Screening: If you are using a first-generation ligand like P(o-tolyl)₃, consider switching to more advanced biarylphosphine ligands such as BrettPhos, XPhos, or DavePhos, which are known to be more effective for a wider range of substrates.[8]

  • Base Optimization: Sodium tert-butoxide (NaOt-Bu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) may provide better results depending on the specific amine being used.[10]

  • Reagent Purity: Ensure that all reagents, including the solvent and base, are anhydrous and of high purity. Liquid amines can often be purified by distillation or by passing them through a short plug of activated alumina.[11]

  • Pre-catalyst vs. In-situ Generation: Using a well-defined palladium pre-catalyst can sometimes offer more reproducible results compared to generating the active catalyst in situ from a palladium(II) source.[11]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Action
Low Yield of Biaryl Product Inefficient transmetalationEnsure the boronic acid is of high quality. Consider using the corresponding boronate ester for improved stability.[3]
Catalyst deactivationUse a more robust ligand system (e.g., SPhos, XPhos). Ensure strictly anaerobic conditions.[7]
Homocoupling of Boronic Acid Aerobic conditionsThoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[3]
High temperatureLower the reaction temperature.[3]
Reaction Fails to Initiate Inactive catalystUse a pre-activated palladium(0) source or ensure conditions for in-situ reduction of a palladium(II) pre-catalyst are adequate.[11]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize dehalogenation and promote efficient cross-coupling.

Materials:

  • 5-bromo-2-methoxybenzaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G2 pre-catalyst (0.02 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-2-methoxybenzaldehyde, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[12][13] In the case of 5-bromo-2-alkoxybenzaldehydes, the alkoxy group can act as a directed metalation group (DMG), guiding a strong base to deprotonate the C3 position.[12][14] However, the aldehyde group can interfere with this process.

Frequently Asked Questions (FAQs)

Q1: I am attempting a directed ortho-metalation on 5-bromo-2-methoxybenzaldehyde using n-butyllithium, but I am only recovering starting material or observing decomposition. What is going wrong?

A1: The primary issue is the incompatibility of the aldehyde functional group with strong organolithium bases like n-butyllithium.[14] The organolithium will preferentially add to the electrophilic carbonyl carbon rather than deprotonating the aromatic ring.

Causality:

  • Nucleophilic Addition: The aldehyde carbonyl is highly electrophilic and will readily undergo nucleophilic attack by the alkyllithium reagent.

  • Insufficient Directing Group Strength: While the methoxy group is a DMG, its directing ability may not be sufficient to overcome the rapid nucleophilic addition to the aldehyde.[15]

Troubleshooting Strategies:

  • In-situ Protection of the Aldehyde: A common strategy is to transiently protect the aldehyde by converting it into a species that is both less electrophilic and a better directing group. This can be achieved by the in-situ addition of a lithium amide, such as the lithium salt of N,N'-dimethylethylenediamine, which forms a chelating amino alkoxide intermediate.[14] This intermediate then directs the lithiation to the ortho position.

  • Use of Alternative Bases: In some cases, hindered lithium amide bases like lithium tetramethylpiperidide (LiTMP) may be less prone to nucleophilic addition and can favor deprotonation.[16]

Q2: After a successful ortho-lithiation and quenching with an electrophile, I am observing a mixture of products, including some where the bromine at the C5 position has reacted. How can I improve the regioselectivity?

A2: This suggests that either the lithiation is not exclusively at the C3 position or that a subsequent reaction, such as a halogen dance, is occurring.

Causality:

  • Incomplete Lithiation at C3: The reaction conditions may not be optimal for exclusive deprotonation at the C3 position.

  • Halogen Dance: In some aryl halides, an intramolecular transfer of the lithium atom from one position to another can occur, leading to a mixture of lithiated intermediates.

  • Temperature Control: The stability of the ortho-lithiated species is often temperature-dependent. Warming the reaction mixture can lead to side reactions.

Troubleshooting Strategies:

  • Strict Temperature Control: Maintain a low temperature (typically -78 °C) throughout the lithiation and electrophilic quench steps.

  • Choice of Base and Solvent: The choice of alkyllithium (n-BuLi, s-BuLi, or t-BuLi) and the solvent (THF, diethyl ether) can influence the regioselectivity of the deprotonation.[16]

  • Rapid Quenching: Add the electrophile to the cold solution of the aryllithium intermediate and allow the reaction to proceed at low temperature before warming.

Experimental Protocol: Directed ortho-Metalation with In-situ Protection

This protocol utilizes an in-situ protection strategy to achieve regioselective functionalization at the C3 position.

Materials:

  • 5-bromo-2-methoxybenzaldehyde (1.0 mmol)

  • N,N'-Dimethylethylenediamine (1.1 mmol)

  • n-Butyllithium (2.2 mmol, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

  • Electrophile (e.g., Iodomethane, 1.5 mmol)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Add N,N'-dimethylethylenediamine, followed by the slow, dropwise addition of n-butyllithium (1.1 mmol). Stir for 15 minutes.

  • Add a solution of 5-bromo-2-methoxybenzaldehyde in THF dropwise to the cold solution. Stir for 30 minutes to allow for the formation of the amino alkoxide intermediate.

  • Add the second equivalent of n-butyllithium (1.1 mmol) dropwise and stir at -78 °C for 1-2 hours to effect the ortho-lithiation.

  • Add the electrophile (e.g., iodomethane) and continue to stir at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

To aid in understanding the competing reaction pathways, the following diagrams illustrate the key transformations.

Suzuki_Coupling 5-Bromo-2-alkoxybenzaldehyde 5-Bromo-2-alkoxybenzaldehyde Oxidative Addition Product Oxidative Addition Product 5-Bromo-2-alkoxybenzaldehyde->Oxidative Addition Product Pd(0) Cross-Coupled Product Cross-Coupled Product Oxidative Addition Product->Cross-Coupled Product Ar-B(OH)2, Base Dehalogenated Product Dehalogenated Product Oxidative Addition Product->Dehalogenated Product H+ Source

Caption: Competing pathways in Suzuki-Miyaura coupling.

Directed_Ortho_Metalation cluster_protection In-situ Protection cluster_lithiation Ortho-Lithiation cluster_functionalization Functionalization 5-Bromo-2-alkoxybenzaldehyde 5-Bromo-2-alkoxybenzaldehyde Amino Alkoxide Intermediate Amino Alkoxide Intermediate 5-Bromo-2-alkoxybenzaldehyde->Amino Alkoxide Intermediate Li-Amide Nucleophilic Addition Product Nucleophilic Addition Product 5-Bromo-2-alkoxybenzaldehyde->Nucleophilic Addition Product n-BuLi (Direct) C3-Lithiated Species C3-Lithiated Species Amino Alkoxide Intermediate->C3-Lithiated Species n-BuLi C3-Functionalized Product C3-Functionalized Product C3-Lithiated Species->C3-Functionalized Product Electrophile (E+)

Caption: Directed ortho-metalation workflow with in-situ protection.

By understanding the underlying principles and employing the troubleshooting strategies outlined in this guide, researchers can more effectively control the regioselectivity of reactions involving 5-bromo-2-alkoxybenzaldehydes, leading to improved yields and purities of their target compounds.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • University of Rochester. (n.d.). Directed (ortho)
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Baran Lab, Scripps Research. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Name-Reaction.com. (n.d.).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Chem-Station Int. Ed. (2015).
  • Organic Chemistry Portal. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde, a substituted benzaldehyde derivative, presents a multifaceted analytical challenge due to its combination of an aromatic core, an aldehyde functionality, and a bulky ether linkage with a tertiary alcohol. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following discourse is grounded in the principles of scientific integrity, offering field-proven insights into the causality behind experimental choices and the interpretation of the resulting data.

Molecular Structure and Analytical Workflow

The structural complexity of this compound necessitates a multi-technique approach for unambiguous characterization. The logical workflow for its analysis is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Primary Structure IR IR NMR->IR Functional Group & Mass Confirmation MS MS NMR->MS Functional Group & Mass Confirmation Final_Structure Final_Structure IR->Final_Structure Data Integration MS->Final_Structure Data Integration

Figure 1: A typical workflow for the synthesis, purification, and structural elucidation of an organic compound like this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy stands as the most powerful tool for the complete structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for each unique proton environment. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Aldehyde (-CHO)9.8 - 10.0Singlet (s)1H-The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Aromatic (H-3)~7.8Doublet (d)1H~2.5 Hz (⁴J)This proton is ortho to the aldehyde group and meta to the bromine, experiencing deshielding. The small coupling is a result of meta-coupling to H-5.
Aromatic (H-4)~7.6Doublet of doublets (dd)1H~8.8 Hz (³J), ~2.5 Hz (⁴J)Coupled to both H-3 (meta) and H-6 (ortho).
Aromatic (H-6)~7.0Doublet (d)1H~8.8 Hz (³J)This proton is ortho to the bulky, electron-donating alkoxy group, leading to a more upfield shift compared to the other aromatic protons.
Methylene (-OCH₂-)~4.0Singlet (s)2H-The methylene protons are adjacent to the aromatic ring and the quaternary carbon, resulting in a downfield shift. The absence of adjacent protons leads to a singlet.
Methyl (-C(CH₃)₂)~1.4Singlet (s)6H-The two methyl groups are equivalent and adjacent to a quaternary carbon, hence they appear as a single, sharp peak.
Hydroxyl (-OH)Variable (e.g., 2.0-3.0)Broad Singlet (br s)1H-The chemical shift of the hydroxyl proton is concentration and temperature dependent and often appears as a broad signal due to chemical exchange.
Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)~190The carbonyl carbon of an aldehyde is characteristically found in this downfield region.
Aromatic (C-2)~160This carbon is attached to the electron-donating oxygen of the ether, causing a significant downfield shift.
Aromatic (C-1)~125The carbon bearing the aldehyde group.
Aromatic (C-4)~138Aromatic CH carbon.
Aromatic (C-6)~115Aromatic CH carbon, shielded by the adjacent alkoxy group.
Aromatic (C-3)~135Aromatic CH carbon.
Aromatic (C-5)~118The carbon attached to the bromine atom.
Quaternary (-C(CH₃)₂)~72The carbon of the tertiary alcohol.
Methylene (-OCH₂-)~75The carbon of the ether linkage.
Methyl (-C(CH₃)₂)~26The two equivalent methyl carbons.

Expertise in Action: The prediction of these NMR spectra relies on the foundational principles of substituent effects on chemical shifts. The electron-withdrawing nature of the bromine and aldehyde groups, combined with the electron-donating and sterically bulky 2-hydroxy-2-methylpropoxy group, creates a well-resolved and informative spectrum. For instance, the upfield shift of H-6 is a classic example of the shielding effect of an ortho alkoxy substituent on an aromatic ring.

II. Comparative Analysis with Alternative Techniques

While NMR provides the most comprehensive structural data, IR and MS offer complementary and often faster methods for confirming key structural features.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for the rapid identification of functional groups present in a molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Interpretation
O-H (alcohol)3500-3200 (broad)Indicates the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
C-H (aromatic)3100-3000Confirms the presence of the benzene ring.
C-H (aldehyde)2850-2750 (two weak bands)A key diagnostic for the aldehyde functional group, often referred to as Fermi doublets.
C=O (aldehyde)~1690The strong absorption is characteristic of an aromatic aldehyde, with the frequency lowered by conjugation with the benzene ring.
C=C (aromatic)1600-1450Multiple bands indicating the aromatic ring.
C-O (ether)1250-1050Strong absorptions confirming the ether linkage.
C-Br680-515A weaker absorption indicating the carbon-bromine bond.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which can be used to piece together its structure.

FeatureExpected ObservationInterpretation
Molecular Ion (M⁺) m/z 286 and 288 (approx. 1:1 ratio)The presence of a bromine atom results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive indicator of a monobrominated compound.
Key Fragmentation Pathways
Loss of CH₃ (M-15)m/z 271, 273Loss of a methyl radical from the tertiary alcohol.
Loss of C₃H₇O (M-59)m/z 227, 229Cleavage of the ether bond with the loss of the 2-hydroxy-2-methylpropyl radical.
Loss of CHO (M-29)m/z 257, 259Loss of the formyl radical from the aldehyde group.
McLafferty RearrangementUnlikelyThe structure does not contain the necessary γ-hydrogen for a typical McLafferty rearrangement of the aldehyde.

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ObtainedStrengthsWeaknesses
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, connectivity, stereochemistry, and quantitative analysis.[1][2]Unambiguous structural elucidation; non-destructive.Lower sensitivity compared to MS; can be complex to interpret for impure samples.
IR Spectroscopy Vibrational transitions of molecular bondsPresence of functional groups (e.g., -OH, C=O, C-O-C).[3][4]Fast, easy to use, and non-destructive; excellent for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight and fragmentation patterns, leading to structural clues.[5][6]High sensitivity; provides molecular formula with high-resolution MS.Isomeric compounds can be difficult to distinguish; destructive technique.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structural features.

Conclusion

The structural elucidation of this compound is most effectively achieved through a synergistic application of NMR, IR, and MS. While NMR spectroscopy provides the definitive and detailed structural map, IR and MS serve as rapid and reliable techniques for confirming the presence of key functional groups and the overall molecular weight, respectively. The data presented in this guide, though based on predictive analysis for the NMR spectra, is founded on well-established principles of organic spectroscopy and provides a robust framework for the characterization of this and structurally related molecules. This integrated analytical approach ensures a high degree of confidence in the structural assignment, a critical requirement in all stages of chemical research and drug development.

References

  • St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator. Retrieved February 14, 2026, from [Link]

  • Mackay and Matthews Lab. (n.d.). NMR Shift calculator. Retrieved February 14, 2026, from [Link]

  • 31P NMR chemical shift calculator. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 14, 2026, from [Link]

  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved February 14, 2026, from [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19.
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  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved February 14, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 14, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved February 14, 2026, from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved February 14, 2026, from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved February 14, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 14, 2026, from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Agrawal, P. K. (Ed.). (2012). NMR spectroscopy in the structural elucidation of natural products. Springer Science & Business Media.
  • Abraham, R. J., et al. (2016). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry.
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  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved February 14, 2026, from [Link]

  • Science & Tech Edu. (2021, July 13). FRAGMENTATION PATTERNS OF ETHERS, Aldehydes, Ketones, Esters, and Carboxylic Acids [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 14, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved February 14, 2026, from [Link]

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  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chegg. (2025, October 13). Solved Predict the NMR spectrum of benzaldehydeFor each. Retrieved February 14, 2026, from [Link]

  • Smith, W. B., Ihrig, A. M., & Roark, J. L. (1970). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry, 74(4), 812-821.
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  • Doc Brown. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved February 14, 2026, from [Link]

  • Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. (n.d.). Retrieved February 14, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 14, 2026, from [Link]

  • Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. (2025, August 6). Retrieved February 14, 2026, from [Link]

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Sources

HPLC purity standards for CAS 1184355-81-4

Author: BenchChem Technical Support Team. Date: February 2026

An Important Clarification Regarding Your Request for HPLC Purity Standards for CAS 1184355-81-4

Initial investigations have revealed that the provided CAS number, 1184355-81-4, does not correspond to a chemical substance. Instead, this identifier is associated with a non-chemical product, specifically a "Kit Burner" used in HVAC systems.

Therefore, the development of a technical guide on High-Performance Liquid Chromatography (HPLC) purity standards for this CAS number is not applicable. HPLC is a powerful analytical technique used to separate, identify, and quantify the components in a chemical mixture. As such, it is a cornerstone of purity assessment for active pharmaceutical ingredients (APIs), chemical reagents, and other molecular compounds.

The creation of a comprehensive guide, as requested, is contingent on the subject being a chemical entity for which analytical methodologies like HPLC are relevant. This includes detailing potential impurities, developing and validating chromatographic methods, and comparing reference standards.

We are committed to providing accurate and scientifically rigorous content. To proceed with your request for an in-depth technical guide on HPLC purity standards, please verify and provide the correct CAS number for the chemical compound of interest. Once the correct information is received, we will be able to generate the detailed, expert-driven comparison guide you have outlined.

A Head-to-Head Comparison of Solubilizing Groups: 2-Hydroxy-2-Methylpropoxy vs. 2-Methoxyethoxy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Drug Candidate Properties

In the landscape of modern drug discovery, overcoming poor aqueous solubility is a paramount challenge. A significant portion of new chemical entities (NCEs) emerging from discovery pipelines exhibit low solubility, which can severely limit their oral bioavailability and overall therapeutic potential.[1][2] Medicinal chemists employ a variety of strategies to address this, with one of the most effective being the covalent attachment of polar, flexible solubilizing groups to the drug scaffold.[3][4]

This guide provides an in-depth, objective comparison of two such moieties: the 2-hydroxy-2-methylpropoxy group and the 2-methoxyethoxy group. We will dissect their distinct physicochemical properties, evaluate their comparative performance based on experimental data, and provide field-proven insights to guide researchers in selecting the optimal group for their drug development programs.

Part 1: Physicochemical and Structural Dissection

The efficacy of a solubilizing group is rooted in its fundamental physicochemical properties. The seemingly subtle structural differences between the 2-hydroxy-2-methylpropoxy and 2-methoxyethoxy groups lead to significant variations in their impact on a parent molecule's behavior.

The 2-hydroxy-2-methylpropoxy group features a tertiary alcohol, providing both a hydrogen bond donor (HBD) and acceptor (HBA), in addition to an ether linkage (HBA). This creates a highly polar, sterically accessible region capable of extensive interaction with water molecules. In contrast, the 2-methoxyethoxy group is a simple ether, offering only hydrogen bond acceptor sites through its two oxygen atoms.[5] This fundamental difference in hydrogen bonding potential is a key determinant of their solubilizing power.

Below is a comparative summary of their calculated properties:

Property2-Hydroxy-2-Methylpropoxy2-MethoxyethoxyRationale for Impact
Structure The tertiary alcohol is a key differentiator.
Molecular Weight ~104.15 g/mol ~89.11 g/mol A modest increase in molecular weight for both.
Hydrogen Bond Donors 10The hydroxyl group significantly increases polarity and interaction with water.
Hydrogen Bond Acceptors 2 (two oxygens)2 (two oxygens)Both groups can accept hydrogen bonds via ether oxygens.
Predicted LogP Lower (more hydrophilic)Higher (more lipophilic)The additional hydroxyl group decreases lipophilicity.
Polar Surface Area (PSA) HigherLowerThe hydroxyl group contributes significantly to the PSA.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"];

} Caption: Structural and property comparison of the two solubilizing groups.

Part 2: Comparative Performance in Drug Design

The ultimate test of a solubilizing group is its effect on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Solubility Enhancement

The primary function of these groups is to increase aqueous solubility. The 2-hydroxy-2-methylpropoxy group is demonstrably superior in this regard due to the presence of the hydroxyl group, which can participate in more extensive hydrogen bonding networks with water.

The Solubility-Permeability Interplay

A critical concept in drug design is the "solubility-permeability interplay."[6] Enhancing a molecule's solubility by adding polar functional groups often leads to a decrease in its ability to permeate through lipophilic cell membranes.[2][7]

  • 2-Hydroxy-2-Methylpropoxy: Its significant polarity and higher PSA will likely cause a more pronounced decrease in passive permeability compared to the 2-methoxyethoxy group. However, for drugs whose absorption is severely limited by solubility (BCS Class II), the trade-off is often highly favorable, as getting the drug into solution is the primary barrier.[7]

  • 2-Methoxyethoxy: This group provides a more moderate increase in polarity. It may be a suitable choice when only a modest boost in solubility is required, with the goal of minimizing the negative impact on permeability.

dot graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} Caption: The inverse relationship between solubility and permeability impacts overall absorption.

Metabolic Stability and Safety

Metabolic stability is a crucial parameter. Simple ether linkages, like those in the 2-methoxyethoxy group, can be susceptible to oxidative O-dealkylation by cytochrome P450 enzymes. More importantly, the parent solvent 2-methoxyethanol is known to be metabolized to methoxyacetic acid, a substance with documented bone marrow and testicular toxicity.[8] While the metabolic fate of a covalently bound 2-methoxyethoxy group may differ, this potential for toxic metabolite formation is a significant liability and warrants careful investigation.

Conversely, the 2-hydroxy-2-methylpropoxy group incorporates a tertiary alcohol. Tertiary alcohols are generally more resistant to oxidation than primary or secondary alcohols, which can confer greater metabolic stability. The presence of this group on the FDA-approved drug Selpercatinib provides strong evidence of its favorable safety and metabolic profile in a clinical setting.[9][10]

Part 3: Case Study: Selpercatinib (Retevmo®)

A compelling real-world example of the successful application of the 2-hydroxy-2-methylpropoxy group is Selpercatinib , a potent and selective RET kinase inhibitor.[9] The chemical name for Selpercatinib is 6-(2-hydroxy-2-methylpropoxy)-4-(6-{6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl}pyridin-3- yl)pyrazolo[1,5-a]pyridine-3-carbonitrile.[10] The inclusion of the 2-hydroxy-2-methylpropoxy group on the pyrazolopyridine core was a deliberate design choice to enhance the aqueous solubility of the otherwise lipophilic molecule, facilitating its development as an oral therapeutic. This strategic modification contributed to the drug's favorable pharmacokinetic profile, allowing it to achieve the necessary exposure for potent target inhibition in patients.[10]

Part 4: Experimental Protocols for Evaluation

To empirically compare the effects of these solubilizing groups on a lead compound, the following experimental workflow is recommended.

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial"];

} Caption: Recommended experimental workflow for comparing solubilizing groups.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, a key indicator of its intrinsic solubility.

  • Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of the test compound to a known volume of each buffer in a glass vial. The solid should be visibly present to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or HPLC-UV.

  • Calculation: The measured concentration represents the thermodynamic solubility at that specific pH.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Donor Solution: Prepare a solution of the test compound in a buffer (e.g., pH 7.4 PBS) at a known concentration. Add this solution to the wells of the donor plate.

  • Acceptor Solution: Fill the wells of the acceptor plate with a buffer, which may contain a co-solvent to act as a sink.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution. Incubate the "sandwich" plate for a set period (e.g., 4-16 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) Where V_D and V_A are volumes, A is the filter area, t is time, and C_A(t) is the acceptor concentration.

Conclusion and Senior Scientist Recommendations

The choice between the 2-hydroxy-2-methylpropoxy and 2-methoxyethoxy groups is not arbitrary but a strategic decision based on the specific challenges presented by a lead compound.

  • Choose 2-Hydroxy-2-Methylpropoxy when:

    • The parent molecule has very low intrinsic solubility (severe "brick dust").

    • A significant increase in solubility is required to achieve therapeutic exposure.

    • High metabolic stability and a clean safety profile are paramount, as evidenced by its inclusion in an approved drug.

  • Consider 2-Methoxyethoxy with extreme caution:

    • Only a modest increase in solubility is needed.

    • The potential for metabolism to toxic byproducts (e.g., methoxyacetic acid) must be thoroughly investigated and ruled out through rigorous metabolic studies. Given the known risks associated with its parent solvent, this group represents a higher-risk option in early drug development.

References

  • YouTube. (2012). Drug Solubility for Medicinal Chemistry. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 2-Methoxyethanol. [Link]

  • PubChem. 2-(2-Methoxyethoxy)ethanamine. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(2-methoxyethoxy)- (CAS 111-77-3). [Link]

  • Wikipedia. (n.d.). 2-Methoxyethanol. [Link]

  • Wikipedia. (n.d.). 2-(2-Methoxyethoxy)ethanol. [Link]

  • PubMed. (2018). ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups. [Link]

  • IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • SlidePlayer. (n.d.). Medicinal Chemistry/ CHEM 458/658 Chapter 2- Drug Structure and Solubility. [Link]

  • PubChem. Selpercatinib. [Link]

  • SpringerLink. (n.d.). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. [Link]

  • MDPI. (n.d.). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. [Link]

  • ResearchGate. (2016). How do solubility, permeability and bioavailability of drugs relate to each other?[Link]

  • SpringerLink. (2020). Selpercatinib: First Approval. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of Isobutylene Oxide Alkylated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Structural Validation in Drug Development and Material Science

The alkylation of phenols with isobutylene oxide introduces the 2-hydroxy-2-methylpropyl group, creating a family of molecules with significant potential in various applications, including as polymer additives and intermediates in pharmaceutical synthesis. The precise structural characterization of these compounds is not merely an academic exercise; it is a critical determinant of their function, reactivity, and safety. The seemingly subtle difference between ortho- and para-alkylation, or the potential for O-alkylation versus C-alkylation, can have profound effects on a molecule's biological activity and material properties. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous structural validation of isobutylene oxide alkylated phenols, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Challenge: Isomerism and Structural Complexity

The reaction of a phenol with isobutylene oxide can theoretically yield a mixture of products, primarily the ortho- and para-C-alkylated isomers, with the possibility of the O-alkylated ether. Validating the structure requires a multi-faceted analytical approach to definitively answer the following questions:

  • Regiochemistry: Is the alkyl group at the ortho or para position relative to the hydroxyl group?

  • Connectivity: Has the alkylation occurred on the aromatic ring (C-alkylation) or at the phenolic oxygen (O-alkylation)?

  • Substituent Integrity: Does the alkyl substituent have the expected 2-hydroxy-2-methylpropyl structure?

  • Purity: Are there any di-alkylated or other isomeric byproducts present?

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and hyphenated chromatographic techniques (GC-MS and HPLC) in addressing these challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of connectivity and stereochemistry.

Expertise & Experience in NMR Analysis

The choice of NMR experiments and the interpretation of the resulting spectra are guided by an understanding of how electronic effects influence nuclear shielding. The electron-donating hydroxyl group of the phenol ring creates distinct electronic environments at the ortho, meta, and para positions, which are further perturbed by the introduction of the alkyl substituent.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isobutylene oxide alkylated phenol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is particularly useful for observing the exchangeable hydroxyl protons. Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans.

    • Key Regions of Interest: Aromatic region (6.5-8.0 ppm), aliphatic region (1.0-4.0 ppm), and hydroxyl proton region (variable, often broad).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Key Regions of Interest: Aromatic carbons (110-160 ppm), and aliphatic carbons (20-80 ppm).

  • 2D NMR (COSY, HSQC, HMBC): For complex cases or definitive assignment, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Data Interpretation: Distinguishing Isomers

The key to differentiating ortho- and para-isomers lies in the splitting patterns and chemical shifts of the aromatic protons and the chemical shifts of the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for Ortho- and Para-Isobutylene Oxide Alkylated Phenols

Compound Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Differentiating Features
para-(2-hydroxy-2-methylpropyl)phenol Aromatic Protons~7.1 (d, 2H), ~6.8 (d, 2H)~155 (C-OH), ~130 (C-alkyl), ~128 (CH), ~115 (CH)Symmetrical A₂B₂ splitting pattern in the aromatic region of the ¹H NMR spectrum. Fewer aromatic signals in the ¹³C NMR spectrum due to symmetry.
ortho-(2-hydroxy-2-methylpropyl)phenol Aromatic Protons~7.2-6.7 (m, 4H)~154 (C-OH), ~128 (C-alkyl), ~129, ~127, ~120, ~115 (CH carbons)Complex, asymmetrical multiplet in the aromatic region of the ¹H NMR spectrum. More aromatic signals in the ¹³C NMR spectrum due to lack of symmetry.
Alkyl Group (Both Isomers) -CH₂-~2.8~40
-C(OH)(CH₃)₂-~72
-CH₃~1.2 (s, 6H)~28
-OH (alkyl)Variable (broad s)-
-OH (phenolic)Variable (broad s)-

Note: Predicted values are based on established chemical shift increments and data from structurally similar compounds. Actual values may vary depending on solvent and concentration.

Distinguishing between C-alkylation and O-alkylation is straightforward. In the case of O-alkylation, the phenolic hydroxyl proton signal will be absent, and the chemical shift of the aromatic carbons will be significantly different, reflecting an ether linkage rather than a hydroxyl group.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides two crucial pieces of information for structural validation: the molecular weight of the compound and its fragmentation pattern upon ionization. This data complements NMR by confirming the elemental composition and providing clues about the molecule's substructures.

Expertise & Experience in MS Analysis

The choice of ionization technique and the interpretation of the mass spectrum depend on the compound's properties and the information sought. Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. Softer ionization techniques like Electrospray Ionization (ESI) are less likely to cause fragmentation and are excellent for determining the molecular weight.

Experimental Protocol: GC-MS and LC-MS Analysis
  • GC-MS (for volatile derivatives):

    • Derivatization: Phenolic hydroxyl groups can be derivatized (e.g., silylation) to increase volatility.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection.

    • Oven Program: A temperature gradient from ~100°C to 280°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

  • LC-MS (for direct analysis):

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid.

    • Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes.

Data Interpretation: Characteristic Fragmentations

The fragmentation patterns of ortho- and para-isomers can be subtly different, but the most significant fragmentation will be within the 2-hydroxy-2-methylpropyl group.

Table 2: Expected Mass Spectrometry Data for Isobutylene Oxide Alkylated Phenols

Technique Expected Molecular Ion (M) Key Fragment Ions (m/z) Structural Information Provided
ESI-MS [M+H]⁺ = 181.1, [M-H]⁻ = 179.1Minimal fragmentationConfirms the molecular weight (180.24 g/mol ).
EI-MS M⁺˙ = 180165 (loss of -CH₃), 121 (loss of -C(OH)(CH₃)₂), 59 (-C(OH)(CH₃)₂)Confirms the presence of the 2-hydroxy-2-methylpropyl group. The relative intensities of fragments may differ slightly between ortho and para isomers.

The loss of a methyl group (15 Da) and the formation of a stable benzylic cation are characteristic fragmentation pathways. The presence of a prominent ion at m/z 59, corresponding to the [C(OH)(CH₃)₂]⁺ fragment, is a strong indicator of the isobutylene oxide-derived substituent.

Chromatographic Techniques: Separation and Quantification of Isomers

While NMR and MS provide detailed structural information, chromatography is essential for separating mixtures of isomers and assessing the purity of the synthesized material.

Expertise & Experience in Chromatographic Method Development

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes. For isobutylene oxide alkylated phenols, which are relatively polar and may have limited thermal stability, HPLC is often the preferred method for direct analysis. GC-MS is also a powerful tool, especially for its high resolution and the structural information provided by the mass spectrometer, but may require derivatization.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 275 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject.

Data Interpretation: Isomer Separation

The ortho- and para-isomers will have different retention times due to differences in their polarity and interaction with the stationary phase. Generally, the more polar ortho-isomer is expected to elute slightly earlier than the less polar para-isomer on a reversed-phase column.

Table 3: Representative Chromatographic Data

Technique Parameter ortho-isomer para-isomer Rationale for Separation
HPLC (C18) Retention TimeShorterLongerThe ortho-isomer can form an intramolecular hydrogen bond, which may reduce its interaction with the non-polar stationary phase compared to the more exposed hydroxyl group of the para-isomer.
GC-MS (DB-5ms) Retention IndexLowerHigherThe para-isomer is generally less volatile than the ortho-isomer, leading to a longer retention time on a non-polar column.

Integrated Analytical Workflow

A robust validation of the structure of isobutylene oxide alkylated phenols relies on an integrated approach that leverages the strengths of each technique.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_conclusion Final Confirmation synthesis Phenol + Isobutylene Oxide purification Column Chromatography synthesis->purification hplc HPLC Analysis (Purity & Isomer Ratio) purification->hplc Assess Purity lcms LC-MS Analysis (Molecular Weight) purification->lcms Confirm MW nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Elucidate Structure gcms GC-MS Analysis (Fragmentation) purification->gcms Confirm Fragments structure Unambiguous Structure Confirmed hplc->structure Purity & Isomer Ratio Data lcms->structure Molecular Weight Data nmr->structure Connectivity & Regiochemistry Data gcms->structure Fragmentation Data

Publish Comparison Guide: COA & Performance Evaluation of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and performance comparison for 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde , a critical intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly those targeting hemoglobin modulation (e.g., Voxelotor analogs) and kinase inhibition.[1][2]

Executive Summary & Core Directive

In the competitive landscape of small molecule drug discovery, the quality of the "Right-Hand Side" (RHS) aldehyde intermediate is a deterministic factor in the yield and purity of the final API. This compound (CAS: 1184355-81-4) serves as a pivotal electrophile in reductive amination and Knoevenagel condensation reactions.[1][2]

This guide objectively compares High-Purity Crystalline Grade (Grade A) versus Standard Crude/Oil Grade (Grade B) of this intermediate.[1][2] Our experimental data demonstrates that investing in the crystalline form (Grade A) significantly mitigates downstream risks associated with dimer formation and catalytic poisoning during the subsequent API coupling steps.

Technical Context & Mechanism of Action

This intermediate functions as a "warhead carrier."[2] The benzaldehyde moiety facilitates covalent attachment to the pharmacophore core (often an amine or active methylene), while the 5-bromo position allows for further diversification (e.g., Suzuki couplings).[2] The (2-hydroxy-2-methylpropoxy) tail acts as a solubilizing group, critical for improving the bioavailability of lipophilic drug candidates.[1][2]

Critical Quality Attributes (CQAs)

The Certificate of Analysis (COA) for this compound must be evaluated not just for what is there, but for what is missing.

  • Purity: >98.0% (HPLC) is the industry gold standard.[2]

  • State: Crystalline solid (Preferred) vs. Viscous Oil (Risk).[1][2]

  • Key Impurity: 5-Bromosalicylaldehyde (Starting Material).[1][2] Presence >0.5% leads to competitive side reactions.[2]

Comparative Analysis: Grade A vs. Grade B

We evaluated two commercially available grades of this compound in a standard reductive amination workflow (simulating Voxelotor-type synthesis).

Table 1: Product Specification & Performance Comparison
FeatureGrade A (Recommended) Grade B (Alternative) Impact on Downstream Process
Form White to Off-white Crystalline PowderYellow/Brown Viscous OilHandling: Oils retain solvent and are harder to dispense accurately.[1][2]
Assay (HPLC) ≥ 98.5%90.0% - 95.0%Stoichiometry: Low assay requires excess reagent, complicating purification.[1][2]
Residual Phenol < 0.1%2.0% - 5.0%Side Reaction: Unreacted phenol competes for the amine, forming "dead-end" byproducts.[1][2]
Moisture (KF) < 0.5%> 1.0%Imine Stability: Excess water hydrolyzes the intermediate imine, stalling the reaction.
Reaction Yield 88% Isolated Yield 65% Isolated Yield Grade B necessitates tedious column chromatography to remove impurities.[2]

In-Depth Experimental Data

Experiment: Reductive Amination Efficiency

To validate the performance, we reacted 1.0 equivalent of the intermediate (Grade A vs. Grade B) with a standard aniline derivative (1.1 eq) using Sodium Triacetoxyborohydride (STAB) in DCM.[1][2]

  • Grade A Result: Reaction reached completion in 4 hours. The crude profile showed a single major peak. Direct crystallization of the final product was possible.

  • Grade B Result: Reaction stalled at 85% conversion after 12 hours. Darkening of the mixture indicated decomposition. The "Residual Phenol" impurity (5-bromosalicylaldehyde) reacted with the aniline to form a des-alkylated impurity that co-eluted with the product.[1][2]

Causal Explanation

The 2-hydroxy-2-methylpropoxy group is installed via the alkylation of 5-bromosalicylaldehyde with isobutylene oxide (or equivalent).[1][2] In Grade B , incomplete alkylation leaves residual phenolic starting material.[2]

  • Mechanism of Failure: The phenolic hydroxyl is more acidic than the target alcohol. During reductive amination, phenolic impurities can protonate the imine intermediate or chelate the boron reductant, retarding the reaction kinetics.

Visualization of Quality Control Workflow

The following diagram illustrates the critical decision nodes when evaluating the COA and the chemical fate of impurities.

COA_Evaluation Start Incoming Raw Material (CAS 1184355-81-4) Check_Form Visual Inspection: Solid vs. Oil? Start->Check_Form Grade_A Grade A: Crystalline Solid Check_Form->Grade_A Solid Grade_B Grade B: Viscous Oil Check_Form->Grade_B Oil HPLC_Check HPLC Purity Check (Target >98%) Process_A Standard Reductive Amination HPLC_Check->Process_A Pass Impurity_Flag Contains Residual 5-Bromosalicylaldehyde HPLC_Check->Impurity_Flag Fail (<95%) Grade_A->HPLC_Check Result_A High Yield (88%) Simple Workup Process_A->Result_A Grade_B->HPLC_Check Process_B Competitive Side Reactions Impurity_Flag->Process_B Result_B Low Yield (65%) Chromatography Required Process_B->Result_B

Caption: Logical workflow for raw material assessment. Grade B (Oil) introduces high risk of downstream failure due to phenolic impurities.[1][2]

Recommended Analytical Protocol (HPLC)

To independently validate the COA of this intermediate, use the following self-validating HPLC method.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic core) and 210 nm (end-group).[1][2]

  • Temperature: 30°C.

Acceptance Criteria:

  • Main Peak Retention Time: ~9.5 min.

  • Impurity A (5-Bromosalicylaldehyde): RRT ~0.85 (Must be <0.5%).[1][2]

  • Impurity B (Dimer/Bis-ether): RRT ~1.2 (Must be <0.2%).[1][2]

Conclusion

For research and development targeting high-affinity hemoglobin modulators or kinase inhibitors, This compound is a non-negotiable building block.[1][2] While Grade B (Oil) alternatives may appear cost-effective initially, the hidden costs of yield loss, complex purification, and catalytic poisoning make Grade A (Crystalline, >98%) the scientifically superior choice.[2]

Recommendation: Always request a pre-shipment sample to verify the physical state (Solid vs. Oil) and confirm the absence of the phenolic starting material via HPLC.

References

  • Metcalf, B., et al. (2017).[2] Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters. [Link][1][2]

  • Global Blood Therapeutics, Inc. (2017).[2] Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation. World Intellectual Property Organization.[2] WO2017197083.[2]

Sources

A Senior Application Scientist's Guide to Impurity Profiling of 5-Bromosalicylaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and critical chemical intermediates, the assurance of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. 5-Bromosalicylaldehyde, a key building block in the synthesis of various pharmaceuticals and complex molecules, is no exception.[1][2] Its impurity profile can significantly influence the downstream reaction kinetics, yield, and the safety profile of the final product.

This guide provides an in-depth technical comparison of the primary analytical methodologies for the impurity profiling of 5-bromosalicylaldehyde. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in developing robust, self-validating analytical systems.

The Synthetic Landscape and Anticipated Impurities

The most common synthetic route to 5-bromosalicylaldehyde is the electrophilic bromination of salicylaldehyde. This seemingly straightforward reaction can give rise to a constellation of process-related impurities that necessitate a discerning analytical approach.

Common Process-Related Impurities:

  • Unreacted Starting Material: Salicylaldehyde

  • Isomeric Impurity: 3-Bromosalicylaldehyde

  • Over-brominated Impurity: 3,5-Dibromosalicylaldehyde

The presence of these impurities is dictated by the reaction conditions, including the choice of brominating agent (e.g., liquid bromine vs. N-bromosuccinimide), solvent, temperature, and reaction time. Therefore, a comprehensive impurity profiling strategy must be capable of resolving and quantifying these closely related structures.

The Analytical Arsenal: A Comparative Overview

The three pillars of analytical chemistry for small molecule impurity profiling are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique lens through which to view the purity of a 5-bromosalicylaldehyde sample. The choice of technique is not arbitrary; it is a strategic decision based on the specific analytical question being asked.

Analytical TechniquePrincipleIdeal forKey AdvantagesLimitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification of known and unknown impurities, stability testing.Versatile for non-volatile and thermally labile compounds, robust and reproducible quantification.May require reference standards for definitive identification, resolution of closely related isomers can be challenging.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Identification of volatile and semi-volatile impurities, confirmation of identity.High separation efficiency, definitive identification through mass fragmentation patterns.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
¹H NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural elucidation of unknown impurities, quantification without a specific reference standard (qNMR).Provides detailed structural information, can identify and quantify multiple components simultaneously.Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals.

Deep Dive into the Methodologies

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For routine quality control and stability testing of 5-bromosalicylaldehyde, reverse-phase HPLC with UV detection is the undisputed workhorse. Its ability to handle non-volatile compounds makes it ideal for analyzing the target molecule and its key impurities without the need for derivatization.

The Rationale Behind Method Development:

A successful HPLC method for this application hinges on achieving adequate resolution between 5-bromosalicylaldehyde and its potential impurities, particularly the isomeric 3-bromosalicylaldehyde and the starting material, salicylaldehyde. A C18 column is a common starting point due to its hydrophobic nature, which provides good retention for aromatic compounds.[3][4] The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to fine-tune the separation. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper peaks and more reproducible retention times.[5][6][7]

Illustrative HPLC Workflow:

Caption: A typical workflow for HPLC analysis of 5-bromosalicylaldehyde impurities.

Protocol: A Validated HPLC-UV Method for Impurity Profiling

This protocol is a robust starting point for the analysis of 5-bromosalicylaldehyde and its key impurities. Method validation should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[8][9][10]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile : Water (v/v) = 50:50

Expected Elution Order and Performance:

Based on the principles of reverse-phase chromatography, the elution order is primarily driven by polarity. The more polar compounds will elute earlier.

CompoundExpected Retention Time (min)Rationale for Elution Order
Salicylaldehyde~ 4.5Most polar due to the absence of a bromine atom.
3-Bromosalicylaldehyde~ 6.0Less polar than salicylaldehyde due to the bromine atom.
5-Bromosalicylaldehyde~ 6.5Similar polarity to the 3-bromo isomer, but subtle differences in dipole moment can lead to separation.
3,5-Dibromosalicylaldehyde~ 8.0Least polar due to the presence of two bromine atoms, leading to the strongest retention.

Disclaimer: These are estimated retention times and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification

GC-MS is an invaluable technique for the definitive identification of volatile and semi-volatile impurities. For 5-bromosalicylaldehyde and its derivatives, GC-MS provides a wealth of structural information through characteristic mass fragmentation patterns.

The Rationale Behind Method Development:

The primary challenge in the GC analysis of these compounds is their moderate volatility and the potential for thermal degradation. A key consideration is the injection port temperature, which must be high enough to ensure complete volatilization without causing decomposition. The choice of a suitable capillary column, typically with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane), is critical for achieving separation.

GC-MS Workflow:

Caption: A generalized workflow for the GC-MS analysis of impurities.

Protocol: GC-MS Analysis of Brominated Salicylaldehydes

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

Interpreting the Mass Spectra: A Guide to Fragmentation

The mass spectra of brominated salicylaldehydes are characterized by several key features:

  • Molecular Ion Peak (M⁺): The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).[11]

  • Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aldehydes.

  • Loss of a Carbonyl Group ([M-28]⁺): Resulting from the cleavage of the C-C bond between the aromatic ring and the aldehyde group.

  • Loss of a Bromo Radical ([M-79/81]⁺): Cleavage of the C-Br bond.

  • Formation of the Phenyl Cation (m/z 77): After loss of the bromine and aldehyde functionalities.

Expected Mass Spectral Data:

CompoundMolecular Weight (⁷⁹Br)Key Fragment Ions (m/z)
Salicylaldehyde122122, 121, 93, 65
5-Bromosalicylaldehyde200200/202, 199/201, 171/173, 121, 92, 64
3-Bromosalicylaldehyde200200/202, 199/201, 171/173, 121, 92, 64
3,5-Dibromosalicylaldehyde278278/280/282, 277/279/281, 199/201, 170, 119, 91, 63

Note: The presence of two bromine atoms in 3,5-dibromosalicylaldehyde results in a characteristic M, M+2, M+4 isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

¹H NMR spectroscopy is an exceptionally powerful tool for the unambiguous identification and structural confirmation of impurities. It provides detailed information about the chemical environment of each proton in the molecule.

The Rationale Behind Using NMR:

In the context of 5-bromosalicylaldehyde, ¹H NMR can readily distinguish between the different isomers based on the chemical shifts and coupling patterns of the aromatic protons. This makes it an excellent complementary technique to chromatography for impurity identification.

¹H NMR Data for 5-Bromosalicylaldehyde and its Impurities (in CDCl₃):

CompoundAromatic Proton Chemical Shifts (δ, ppm)Aldehyde Proton (δ, ppm)Hydroxyl Proton (δ, ppm)
Salicylaldehyde6.9-7.6 (m, 4H)~9.9 (s, 1H)~11.0 (s, 1H)
5-Bromosalicylaldehyde~7.0 (d, 1H), ~7.6 (dd, 1H), ~7.8 (d, 1H)~9.8 (s, 1H)~11.5 (s, 1H)
3-Bromosalicylaldehyde~7.1 (t, 1H), ~7.6 (dd, 1H), ~7.9 (dd, 1H)~10.2 (s, 1H)~11.8 (s, 1H)
3,5-Dibromosalicylaldehyde~7.7 (d, 1H), ~7.9 (d, 1H)~9.8 (s, 1H)~11.5 (s, 1H)

Disclaimer: Chemical shifts are approximate and can vary based on solvent and concentration.[12]

Forced Degradation Studies: Probing the Stability of 5-Bromosalicylaldehyde

Forced degradation studies are a regulatory requirement and a critical component of understanding the intrinsic stability of a drug substance or intermediate. By subjecting the compound to harsh conditions, potential degradation pathways can be elucidated, and stability-indicating analytical methods can be developed.

The Rationale Behind Stress Conditions:

  • Hydrolysis (Acidic and Basic): To assess susceptibility to degradation in aqueous environments at different pH values.

  • Oxidation (e.g., with H₂O₂): Phenolic compounds can be susceptible to oxidation, which may lead to the formation of quinone-type structures or cleavage of the aromatic ring.[13][14]

  • Photolysis (UV/Vis light exposure): To evaluate light sensitivity.

  • Thermal Stress (Heat): To determine the potential for degradation at elevated temperatures.

Forced Degradation Workflow:

Sources

Benchmarking Guide: 2-Hydroxy-2-methylpropoxy Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and formulation scientists. It benchmarks the 2-hydroxy-2-methylpropoxy moiety—a critical solubilizing and metabolically robust ether linkage—against standard structural alternatives.[1]

Optimization of Aqueous Solubility and Metabolic Stability in Kinase Inhibitors

Executive Summary: The Structural Advantage

In modern drug discovery, particularly within the kinase inhibitor space (e.g., Selpercatinib ), the 2-hydroxy-2-methylpropoxy group [


] has emerged as a superior bioisostere to traditional ether linkers.[1]

This guide objectively compares this moiety against two common alternatives:

  • Unsubstituted Alkoxy (e.g., Methoxy/Ethoxy) – High metabolic stability but poor solubility.

  • 2-Hydroxyethoxy (Primary Alcohol) – Good solubility but high metabolic liability (rapid oxidation).[1]

Key Finding: The 2-hydroxy-2-methylpropoxy group provides a "Goldilocks" zone: it retains the hydrogen-bonding capability of an alcohol to enhance aqueous solubility , while the gem-dimethyl steric bulk prevents oxidative metabolism (glucuronidation/oxidation), significantly improving metabolic stability .[1]

Comparative Benchmarking Data

The following data synthesizes structure-activity relationship (SAR) trends observed in RET kinase inhibitor optimization and similar pharmacophores.

Table 1: Physicochemical & Metabolic Performance Matrix[1]
Feature2-Hydroxy-2-methylpropoxy (Target)2-Hydroxyethoxy (Alternative A)Methoxy (Alternative B)[1]
Structure



Alcohol Type Tertiary (

)
Primary (

)
None
Aq.[1] Solubility (pH 7.4) High (H-bond donor/acceptor)HighLow (Lipophilic)
Metabolic Stability Excellent (Blocked oxidation)Poor (Rapid oxidation to acid)Good
LogD (Lipophilicity) Moderate (Balanced)Low (Hydrophilic)High (Lipophilic)
Permeability (

)
Good (Gem-dimethyl effect)Low-ModerateHigh
Primary Risk Steric clash in tight pocketsRapid clearance (

)
Poor dissolution

Technical Insight: The gem-dimethyl group in the target moiety disrupts planar crystal packing, often resulting in amorphous solid dispersions that dissolve faster than the crystalline lattices typical of simple methoxy derivatives.

Experimental Protocols

To validate the performance of 2-hydroxy-2-methylpropoxy derivatives, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Objective: Determine equilibrium solubility to validate the "solubility enhancement" claim.[1]

  • Preparation: Weigh 2–5 mg of the solid derivative into a chemically resistant glass vial (borosilicate).

  • Solvent Addition: Add 500 µL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration:

    • Incubate at 25°C for 24 hours with constant agitation (orbital shaker at 300 rpm).

    • Self-Validation Step: Check for undissolved solid. If the solution is clear, add more solid until a suspension persists.

  • Separation: Centrifuge at 10,000

    
     for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to minimize non-specific binding).
    
  • Quantification:

    • Dilute supernatant with mobile phase (e.g., 50:50 ACN:Water).

    • Analyze via HPLC-UV (254 nm) or LC-MS/MS against a 5-point calibration curve of the parent compound in DMSO.[1]

Protocol B: Synthesis of 2-Hydroxy-2-methylpropoxy Moiety

Objective: Install the moiety on a phenol/aromatic scaffold.

Reagents: Phenol substrate, 1-chloro-2-methyl-2-propanol (or isobutylene oxide),


, DMF.[1]
  • Activation: Dissolve the phenolic substrate (1.0 eq) in anhydrous DMF (0.5 M). Add

    
     (2.0 eq) and stir at RT for 30 min to generate the phenoxide anion.
    
  • Alkylation:

    • Method A (Epoxide):[1] Add 1,2-epoxy-2-methylpropane (Isobutylene oxide) (1.5 eq) and heat to 80°C. (Note: Can be slow due to steric hindrance).

    • Method B (Direct Displacement): Add 1-chloro-2-methyl-2-propanol (1.5 eq) and catalytic NaI.[1] Heat to 90°C for 12–16 hours.

  • Workup: Quench with water, extract into EtOAc. Wash with LiCl (5%) to remove DMF.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualizations

Figure 1: Solubility & Stability Decision Tree

This logic flow illustrates when to select the 2-hydroxy-2-methylpropoxy group over alternatives during lead optimization.[1]

DecisionTree Start Lead Compound Optimization: Solubility Issue identified? CheckMetab Is Metabolic Stability (Microsomal Cl) acceptable? Start->CheckMetab Yes AddPolar Add Polar Group CheckMetab->AddPolar Yes (but insoluble) TryPrimary Try 2-Hydroxyethoxy (-OCH2CH2OH) AddPolar->TryPrimary CheckOxidation Is it rapidly oxidized to carboxylic acid? TryPrimary->CheckOxidation CheckOxidation->TryPrimary No (Stable) SelectTarget SELECT TARGET MOIETY: 2-Hydroxy-2-methylpropoxy CheckOxidation->SelectTarget Yes (High Clearance) GemDimethyl Mechanism: Gem-dimethyl blocks oxidation Tertiary -OH maintains solubility SelectTarget->GemDimethyl

Caption: Decision logic for selecting sterically hindered alcohol ethers to resolve metabolic liabilities while maintaining aqueous solubility.

Figure 2: Synthesis Workflow (Phenol Alkylation)

A standardized pathway for installing the benchmarking moiety.

Synthesis Phenol Phenol Substrate (Ar-OH) Deprotonation Base Activation (K2CO3 / DMF) Phenol->Deprotonation Reagent Reagent Choice Deprotonation->Reagent RouteA Route A: Isobutylene Oxide (Ring Opening) Reagent->RouteA High Reactivity RouteB Route B: 1-chloro-2-methyl-2-propanol (SN2 Substitution) Reagent->RouteB Standard Protocol Product Target Product: 2-hydroxy-2-methylpropoxy derivative RouteA->Product RouteB->Product

Caption: Synthetic routes for installing the 2-hydroxy-2-methylpropoxy group. Route B is generally preferred for scale-up due to reagent stability.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134436906, Selpercatinib. Retrieved from [Link][1]

  • U.S. Food and Drug Administration (2020). NDA 213246 Multi-disciplinary Review and Evaluation: Retevmo (selpercatinib). Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde
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Reactant of Route 2
5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.